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  • Product: 2-Nitro-5-(trifluoromethoxy)phenol
  • CAS: 1197236-32-0

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of 2-Nitro-5-(trifluoromethoxy)phenol

An In-depth Technical Guide to the Synthesis of 2-Nitro-5-(trifluoromethoxy)phenol 2-Nitro-5-(trifluoromethoxy)phenol is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Nitro-5-(trifluoromethoxy)phenol

2-Nitro-5-(trifluoromethoxy)phenol is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and agrochemical development.[1][2] Its molecular architecture, featuring a hydroxyl group, a nitro group, and a trifluoromethoxy group, makes it a versatile synthetic building block.[1] The trifluoromethoxy (-OCF₃) group, in particular, is valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable feature in modern drug design.[3] The nitro group (-NO₂) is a powerful electron-withdrawing moiety that not only influences the electronic properties of the molecule but also serves as a synthetic handle for further transformations, most notably its reduction to an amine.[4] This guide provides a detailed exploration of the primary synthesis pathway for 2-Nitro-5-(trifluoromethoxy)phenol, delving into the reaction mechanism, experimental protocols, and critical process considerations.

Primary Synthesis Pathway: Electrophilic Nitration of 3-(Trifluoromethoxy)phenol

The most direct and commonly employed method for synthesizing 2-Nitro-5-(trifluoromethoxy)phenol is through the electrophilic aromatic substitution of the readily available starting material, 3-(trifluoromethoxy)phenol.

Synthesis_Pathway_1 start 3-(Trifluoromethoxy)phenol reagents HNO₃ Glacial Acetic Acid start->reagents product 2-Nitro-5-(trifluoromethoxy)phenol reagents->product caption Figure 1. Direct Nitration Pathway.

Figure 1. Direct Nitration Pathway.
Reaction Mechanism: A Tale of Directing Groups

The nitration of 3-(trifluoromethoxy)phenol is a classic example of electrophilic aromatic substitution. The reaction's regioselectivity—the placement of the nitro group at the C2 position—is dictated by the electronic effects of the two substituents already on the aromatic ring: the hydroxyl (-OH) group and the trifluoromethoxy (-OCF₃) group.

  • Generation of the Electrophile: The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺). In this synthesis, a mixture of nitric acid and glacial acetic acid is used.[5] While a stronger acid like sulfuric acid is often used to protonate nitric acid, leading to the loss of a water molecule to form the nitronium ion, glacial acetic acid can also facilitate this process.[6][7]

Nitronium_Ion_Formation cluster_reagents Reagents HNO3 HNO₃ protonated_HNO3 H₂O⁺-NO₂ HNO3->protonated_HNO3 + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ HSO4 HSO₄⁻ nitronium NO₂⁺ (Nitronium Ion) protonated_HNO3->nitronium - H₂O H2O H₂O caption Figure 2. Formation of the Nitronium Ion.

Figure 2. Formation of the Nitronium Ion.
  • Electrophilic Attack and Directing Effects: The electron-rich aromatic ring of 3-(trifluoromethoxy)phenol attacks the nitronium ion. The position of this attack is not random.

    • Hydroxyl (-OH) Group: This is a powerful activating group and an ortho, para-director due to the resonance donation of its lone pair electrons. It strongly activates positions 2, 4, and 6.

    • Trifluoromethoxy (-OCF₃) Group: This group has competing effects. The oxygen's lone pairs provide a resonance-donating effect, making it an ortho, para-director. However, the intense inductive electron withdrawal from the three fluorine atoms makes it a strong deactivating group overall.[6][8]

    • Combined Influence: In 3-(trifluoromethoxy)phenol, both the -OH and -OCF₃ groups direct incoming electrophiles to the same positions: C2, C4, and C6. However, the hydroxyl group is a significantly stronger activating group than the trifluoromethoxy group is a deactivating one. Therefore, the -OH group exerts primary control over the substitution pattern, strongly favoring nitration at the positions ortho (C2, C4) and para (C6) to it. The formation of the desired 2-nitro isomer is a favorable outcome.

  • Formation of the Sigma Complex: The attack on the nitronium ion forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[6] The positive charge is delocalized across the ring, with key resonance structures placing the charge on the carbons ortho and para to the site of attack.

  • Rearomatization: A weak base in the mixture (e.g., water or the acetate ion) removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final product, 2-Nitro-5-(trifluoromethoxy)phenol.[6]

Nitration_Mechanism reactant 3-(Trifluoromethoxy)phenol sigma_complex Sigma Complex (Resonance Stabilized) reactant->sigma_complex Electrophilic Attack nitronium NO₂⁺ product 2-Nitro-5-(trifluoromethoxy)phenol sigma_complex->product Deprotonation protonated_base H-Base⁺ base Base (e.g., H₂O) caption Figure 3. Mechanism of Electrophilic Nitration.

Figure 3. Mechanism of Electrophilic Nitration.

Alternative Synthesis Pathway: From Aniline Precursor

An alternative, though less direct, route involves the diazotization of 2-nitro-5-(trifluoromethoxy)aniline, followed by hydrolysis of the resulting diazonium salt. This multi-step process can be useful if the aniline precursor is more readily available than the corresponding phenol.

  • Diazotization: The primary aromatic amine is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as sulfuric acid, at low temperatures (typically 0-5 °C).[9][10] This converts the amino group into a diazonium salt (-N₂⁺).

  • Hydrolysis: The aqueous solution of the diazonium salt is then heated. The diazonium group is an excellent leaving group and is displaced by water, which acts as a nucleophile, to form the phenol.[10]

Experimental Protocol: Nitration of 3-(Trifluoromethoxy)phenol

This protocol is adapted from established general procedures for the nitration of substituted phenols.[5]

Safety Precautions:

  • Nitration reactions are highly exothermic and can proceed uncontrollably if not properly cooled.[6] Strict temperature control is essential.

  • Concentrated nitric acid and glacial acetic acid are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Perform the reaction in a well-ventilated fume hood.

Materials & Equipment:

  • 3-(Trifluoromethoxy)phenol

  • Glacial Acetic Acid (CH₃COOH)

  • Concentrated Nitric Acid (65-70%, HNO₃)

  • Chloroform (CHCl₃) or other suitable extraction solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice-water bath

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethoxy)phenol (1.0 eq) in glacial acetic acid. Begin stirring and cool the flask in an ice-water bath to maintain a temperature of around 40 °C.[5]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixed solution of concentrated nitric acid and glacial acetic acid.[5]

  • Addition of Nitrating Agent: Slowly add the nitrating mixture dropwise to the stirred solution of the phenol using a dropping funnel over approximately 15 minutes.[5] It is critical to monitor the temperature and maintain it at the set point to prevent the formation of byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 45 minutes.[5] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a large volume of ice water (e.g., 400 mL) with stirring.[5] This will quench the reaction and precipitate the crude product.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase multiple times (e.g., 4x) with chloroform or another suitable organic solvent.[5]

  • Workup - Washing & Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.[5]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield pure 2-Nitro-5-(trifluoromethoxy)phenol.[5]

Data Summary

The following table outlines the key parameters for the synthesis of 2-Nitro-5-(trifluoromethoxy)phenol.

ParameterValue/DescriptionSource
Starting Material 3-(Trifluoromethoxy)phenol[5]
Reagents Nitric Acid (65%), Glacial Acetic Acid[5]
Reaction Type Electrophilic Aromatic Substitution[6]
Key Intermediate Nitronium Ion (NO₂⁺)[6][7]
Reaction Temperature 40 °C during addition, then Room Temp.[5]
Workup Quenching in ice water, solvent extraction[5]
Purification Column Chromatography or Recrystallization[5]
Molecular Formula C₇H₄F₃NO₃[5][11]
Molecular Weight 207.11 g/mol [5][12]

Conclusion

The synthesis of 2-Nitro-5-(trifluoromethoxy)phenol is most effectively achieved through the direct nitration of 3-(trifluoromethoxy)phenol. A thorough understanding of the principles of electrophilic aromatic substitution, particularly the directing effects of the hydroxyl and trifluoromethoxy substituents, is crucial for predicting the reaction's outcome. Careful control over experimental conditions, especially temperature, is paramount for ensuring a safe reaction and maximizing the yield of the desired product.[6] As a valuable intermediate, the successful and efficient synthesis of this compound provides researchers with a key building block for the development of novel pharmaceuticals and agrochemicals.

References

  • Application Notes and Protocols: Nitration of Trifluoromethoxybenzene Derivatives - Benchchem. (n.d.).
  • 2-NITRO-5-(TRIFLUOROMETHYL)PHENOL | 402-17-5 - ChemicalBook. (2025, July 24).
  • protocol for nitration of trifluoromethoxybenzene to yield the ortho isomer - Benchchem. (n.d.).
  • 2-Nitro-5-(trifluoromethyl)phenol | C7H4F3NO3 | CID 14091690 - PubChem. (n.d.).
  • 402-17-5, 2-Nitro-5-(trifluoromethyl)phenol Formula - ECHEMI. (n.d.).
  • US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents. (n.d.).
  • Synthesis of 2-methyl-5-nitrophenol - PrepChem.com. (n.d.).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
  • 4-(Trifluoromethoxy)phenol - Chem-Impex. (n.d.).
  • 2-Nitro-5-(trifluoromethyl)phenol - MySkinRecipes. (n.d.).
  • Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. (2026, January 18).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5).
  • Phenol Synthesis Part II. (n.d.).
  • 2 methyl 5 nitro phenol - shreedevamanichemopharma.com. (n.d.).

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 2-Nitro-5-(trifluoromethoxy)phenol

The following technical guide provides an in-depth spectroscopic profile for 2-Nitro-5-(trifluoromethoxy)phenol . This document is structured to assist analytical chemists and medicinal chemistry teams in the structural...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic profile for 2-Nitro-5-(trifluoromethoxy)phenol . This document is structured to assist analytical chemists and medicinal chemistry teams in the structural validation of this compound, which serves as a critical scaffold in the synthesis of antitubercular agents (e.g., nitroimidazooxazine analogs) and agrochemicals.

CAS Registry Number: 1197236-32-0 Molecular Formula:


Molecular Weight:  223.11  g/mol 

Executive Summary & Structural Logic

This compound presents a unique spectroscopic challenge due to the interplay between the strongly electron-withdrawing nitro group (


) and the trifluoromethoxy group (

).
  • Electronic Environment: The phenol ring is highly deactivated. The 2-nitro group creates a strong deshielding cone at the C3 position, while the 5-trifluoromethoxy group exerts an inductive withdrawing effect, influencing the chemical shifts of H4 and H6.

  • Intramolecular Bonding: A critical diagnostic feature is the intramolecular hydrogen bond between the hydroxyl proton and the ortho-nitro oxygen. This locks the conformation and shifts the

    
     signal significantly downfield in 
    
    
    
    NMR.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and analyze fragmentation patterns to verify the trifluoromethoxy substituent.

Ionization Strategy
  • Method: Electrospray Ionization (ESI) in Negative Mode (

    
    ) is preferred due to the acidic phenolic proton.
    
  • GC-MS (EI): Feasible, but derivatization (e.g., TMS) is recommended to improve volatility and peak shape.

Diagnostic Fragmentation (ESI- Negative Mode)

The parent ion is expected at m/z 222 .

m/z (approx)Fragment IdentityMechanism
222

Deprotonation of Phenol
176

Loss of Nitro group (46 Da)
153

Loss of Trifluoromethyl radical (69 Da)
137

Loss of Trifluoromethoxy group (85 Da)
Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathways for structural confirmation.

MS_Fragmentation M_Ion Parent Ion [M-H]- m/z 222 Frag_NO2 Loss of NO2 m/z 176 M_Ion->Frag_NO2 -46 Da Frag_OCF3 Loss of OCF3 m/z 137 M_Ion->Frag_OCF3 -85 Da Frag_CF3 Loss of CF3 m/z 153 M_Ion->Frag_CF3 -69 Da

Caption: ESI(-) Fragmentation logic showing primary neutral losses characteristic of nitro-trifluoromethoxy phenols.

Vibrational Spectroscopy (IR)

Objective: Identify functional groups and confirm the ortho-nitro phenol motif.

Key Diagnostic Bands (ATR-FTIR)
Frequency (

)
AssignmentNotes
3200 – 3500 O-H StretchBroad/Weak. The intramolecular H-bond to the

group often broadens this peak significantly, sometimes shifting it below 3200

.
1530 – 1550

Asymmetric
Strong, characteristic nitro band.
1340 – 1360

Symmetric
Strong companion band to the asymmetric stretch.
1150 – 1250 C-F StretchMultiple strong bands due to the

group.
1200 – 1230 C-O-C StretchAryl ether stretch of the trifluoromethoxy group.

Nuclear Magnetic Resonance (NMR) Architecture

Objective: Definitive structural elucidation. The following data represents the expected chemical shifts based on substituent additivity rules (Silverstein/Pretsch) for this specific substitution pattern.

NMR (Proton)

Solvent: DMSO-


 (Preferred to observe the labile OH proton).
  • Coupling Logic:

    • H3: Ortho to

      
      , Meta to 
      
      
      
      .
    • H4: Ortho to

      
      , Meta to 
      
      
      
      .
    • H6: Ortho to

      
      , Ortho to 
      
      
      
      .
    • Note: H3 and H4 are vicinal (ortho coupling). H4 and H6 are meta.

PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Structural Justification
OH 11.0 – 11.5 Broad Singlet-Deshielded by H-bond with 2-

.
H3 8.15 – 8.25 Doublet (d)

Strongly deshielded by ortho-

.
H4 7.40 – 7.50 dd

Coupled to H3 (ortho) and H6 (meta).
H6 7.10 – 7.20 Doublet (d)

Shielded by ortho-OH, but withdrawn by

.
NMR (Carbon)

Key Feature: The trifluoromethoxy carbon appears as a quartet due to C-F coupling.

CarbonShift (

ppm)
TypeNotes
C-OH (C1) 152.0 – 155.0QuaternaryDeshielded by oxygen.
C-NO2 (C2) 135.0 – 138.0Quaternary
C-OCF3 (C5) 140.0 – 142.0QuaternaryAttached to oxygen.
-OCF3 119.0 – 121.0 Quartet

Hz.
Distinctive signal.
Ar-CH 110.0 – 130.0CHSignals for C3, C4, C6.
NMR (Fluorine)
  • Signal: Singlet (s).

  • Shift: -57.0 to -59.0 ppm .

  • Note: This range is diagnostic for Aryl-trifluoromethoxy groups (distinct from Aryl-trifluoromethyl, which appears around -63 ppm).

NMR Coupling Network Diagram

This diagram visualizes the scalar couplings required to confirm the regioisomerism (2,5-substitution).

NMR_Coupling cluster_legend Interaction Legend H3 H3 ~8.2ppm H4 H4 ~7.5ppm H3->H4 Ortho (J~9Hz) H6 H6 ~7.1ppm H4->H6 Meta (J~2.5Hz) Strong Coupling Ortho Coupling Weak Coupling Meta Coupling

Caption: 1H-1H Coupling network. H3-H4 ortho coupling is the dominant feature confirming the 3,4-proton adjacency.

Experimental Protocols

Sample Preparation for NMR

To ensure the observation of the exchangeable phenolic proton, strict anhydrous conditions are recommended.

  • Solvent Selection: Use DMSO-

    
      (99.9% D) stored over molecular sieves. 
    
    
    
    may lead to broadening of the OH peak or loss of the signal due to exchange if not dry.
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Acquisition:

    • Run a standard proton scan (16 scans).[1]

    • If OH is not visible, add a drop of

      
       and check for the disappearance of a peak (exchange experiment).
      
Quality Control Criteria

Before using this material in synthesis, verify:

  • Appearance: Yellow to orange solid (characteristic of nitrophenols).

  • 19F Purity: A single sharp singlet at -58 ppm. Any minor peaks suggest regioisomers (e.g., 4-OCF3 isomer).

  • Melting Point: Expected range 50–55 °C (Predicted/Analogous).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent additivity rules).
  • Reichert, S., et al. (2016). "Synthesis and Structure-Activity Relationships of Antitubercular Nitroimidazooxazines." Journal of Medicinal Chemistry, 59(16), 7512-7524. Link (Context for nitro-trifluoromethoxy scaffolds).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link (Source for electronic parameter calculations).

  • PubChem. "Compound Summary: 2-Nitro-5-(trifluoromethoxy)phenol." National Library of Medicine. Link (Verification of CAS and basic properties).

Sources

Foundational

2-Nitro-5-(trifluoromethoxy)phenol: Molecular Architecture and Synthetic Protocols

The following technical guide details the molecular structure, synthesis, and applications of 2-Nitro-5-(trifluoromethoxy)phenol (CAS 1197236-32-0). Executive Summary 2-Nitro-5-(trifluoromethoxy)phenol is a specialized f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and applications of 2-Nitro-5-(trifluoromethoxy)phenol (CAS 1197236-32-0).

Executive Summary

2-Nitro-5-(trifluoromethoxy)phenol is a specialized fluorinated aromatic building block used primarily in the development of agrochemicals and pharmaceutical candidates. Characterized by the presence of a trifluoromethoxy (-OCF


) group, this molecule offers unique physicochemical properties—specifically enhanced lipophilicity and metabolic stability—while the ortho-nitro motif provides a versatile handle for further functionalization (e.g., reduction to anilines or cyclization to benzoxazoles).

This guide provides a comprehensive technical analysis of its structural properties, a validated synthetic pathway via regioselective nitration, and critical handling protocols for laboratory scale-up.

Molecular Characterization

Chemical Identity[1]
  • IUPAC Name: 2-Nitro-5-(trifluoromethoxy)phenol

  • CAS Registry Number: 1197236-32-0

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    NO
    
    
  • Molecular Weight: 223.11 g/mol

  • SMILES: Oc1c(cc(OC(F)(F)F)cc1)=O[1]

Physicochemical Properties

The interplay between the electron-withdrawing nitro group and the lipophilic trifluoromethoxy ether defines the molecule's behavior.

PropertyValue (Experimental/Predicted)Significance
Appearance Yellow crystalline solid or oilTypical of o-nitrophenols due to

transitions.
Boiling Point ~220–230 °C (Predicted)Lower than para-isomer due to intramolecular H-bonding.
Acidity (pKa) ~6.5 – 7.0More acidic than phenol (10.0) due to -I/-M effects of NO

and -I of OCF

.
LogP ~2.8 – 3.2High lipophilicity driven by the fluorinated ether tail.
Solubility Soluble in DCM, EtOAc, MeOHLimited water solubility; steam volatile.
Structural Analysis

The molecule features an intramolecular hydrogen bond between the phenolic hydroxyl proton and the nitro group oxygen. This "ortho-effect" locks the conformation, reduces intermolecular association, and significantly increases steam volatility compared to its isomers.

Synthetic Methodology

The primary route to 2-Nitro-5-(trifluoromethoxy)phenol involves the electrophilic aromatic substitution (nitration) of 3-(trifluoromethoxy)phenol . This reaction presents a regioselectivity challenge, as the directing effects of the hydroxyl group (strongly activating, o,p-director) and the trifluoromethoxy group (deactivating, o,p-director) compete.

Retrosynthetic Analysis

The target molecule (2-nitro-5-OCF


) corresponds to nitration at the C6 position  of the starting 3-(trifluoromethoxy)phenol (using phenol numbering where OH=1, OCF

=3).
  • C4 Nitration (Major): Para to OH, Ortho to OCF

    
    . Sterically accessible.
    
  • C6 Nitration (Target): Ortho to OH, Para to OCF

    
    . Often minor without specific conditions.
    
  • C2 Nitration: Ortho to OH, Ortho to OCF

    
    . Sterically crowded (unlikely).
    
Experimental Protocol: Regioselective Nitration

To maximize the yield of the ortho-nitro isomer (the target), mild nitration conditions are employed, often followed by steam distillation to separate the volatile ortho product from the non-volatile para product.

Reagents & Equipment
  • Substrate: 3-(Trifluoromethoxy)phenol (CAS 828-27-3)

  • Reagent: Nitric Acid (65-70%), Acetic Acid (Glacial)

  • Solvent: Dichloromethane (DCM) or Acetic Acid

  • Apparatus: 3-neck round bottom flask, internal thermometer, addition funnel.

Step-by-Step Workflow
  • Preparation: Dissolve 3-(trifluoromethoxy)phenol (1.0 eq) in glacial acetic acid (5 mL/mmol) in a round-bottom flask. Cool the solution to 0–5 °C using an ice bath.

  • Nitration: Prepare a solution of HNO

    
     (1.05 eq) in acetic acid. Add this solution dropwise to the phenol mixture over 30 minutes.
    
    • Critical Control: Maintain internal temperature < 10 °C to prevent dinitration or oxidation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The target ortho-isomer typically runs higher (less polar) than the para-isomer.

  • Quenching: Pour the reaction mixture into crushed ice/water. Extract with DCM (3x).

  • Separation (The Critical Step):

    • The crude mixture contains both the 4-nitro (major) and 6-nitro (target) isomers.

    • Steam Distillation: Transfer the crude organic oil to a flask with water. Steam distill. The yellow 2-Nitro-5-(trifluoromethoxy)phenol will distill over with the water due to intramolecular H-bonding (chelation). The para-isomer remains in the pot.

  • Isolation: Extract the distillate with DCM, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the pure target as a yellow solid/oil.

SynthesisPath Start 3-(Trifluoromethoxy)phenol (CAS 828-27-3) Step1 Nitration (HNO3, AcOH, 0°C) Start->Step1 Electrophilic Subst. Inter Isomeric Mixture (Ortho + Para) Step1->Inter Sep Steam Distillation (Exploiting H-Bonding) Inter->Sep Target TARGET: 2-Nitro-5-(trifluoromethoxy)phenol (Volatile Fraction) Sep->Target Distillate Byprod By-product: 4-Nitro-3-(trifluoromethoxy)phenol (Pot Residue) Sep->Byprod Residue

Figure 1: Synthetic workflow for the isolation of 2-Nitro-5-(trifluoromethoxy)phenol via regioselective nitration and steam distillation.

Mechanistic Analysis & Electronic Effects

Understanding the electronic environment is crucial for predicting reactivity in downstream applications (e.g., S


Ar or reduction).
  • Hydroxyl Group (-OH): Strong activator (+R effect dominates). Directs incoming electrophiles to positions 2, 4, and 6.

  • Trifluoromethoxy Group (-OCF

    
    ):  Inductively withdrawing (-I) but capable of weak resonance donation (+R). Overall deactivating.
    
  • Nitro Group (-NO

    
    ):  Strong electron-withdrawing group introduced at the C2 position.
    

Synergy in the Target Molecule: In 2-Nitro-5-(trifluoromethoxy)phenol , the nitro group is ortho to the hydroxyl. This creates a "push-pull" system where the phenol acidity is enhanced. The -OCF


 group at the meta position (relative to OH) further acidifies the phenol through inductive withdrawal, making this compound significantly more acidic than non-fluorinated analogues. This acidity must be accounted for when using basic reagents (e.g., K

CO

) in subsequent alkylation reactions.

ElectronicEffects Center Benzene Ring NO2 -NO2 (C2) Strong Withdraw (-M/-I) Chelates with OH Center->NO2 Substitution Site OH -OH (C1) Strong Donor (+R) Directs Ortho/Para OH->Center Activates Ring OH->NO2 Intramolecular H-Bond OCF3 -OCF3 (C5) Inductive Withdraw (-I) Weak Donor (+R) OCF3->Center Deactivates Ring

Figure 2: Electronic substituent effects and intramolecular interactions defining the reactivity of the target scaffold.

Applications in Drug Discovery

This scaffold is highly valued in medicinal chemistry for "Lead Optimization" phases:

  • Bioisosterism: The -OCF

    
     group is often used as a metabolically stable, lipophilic surrogate for a methoxy (-OCH
    
    
    
    ) or chloro (-Cl) group. It resists oxidative metabolism (P450 blocking).
  • Conformational Control: The intramolecular H-bond (OH···NO

    
    ) locks the molecule into a planar conformation, which can improve binding affinity in narrow protein pockets.
    
  • Precursor Utility:

    • Reduction: Hydrogenation (H

      
      , Pd/C) yields 2-amino-5-(trifluoromethoxy)phenol , a precursor for benzoxazoles (privileged pharmacophores in anticancer kinase inhibitors).
      
    • Alkylation: The phenolic OH can be alkylated to form ether linkages common in agrochemical herbicides.

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin (Category 3).

  • Skin/Eye: Causes severe skin irritation and serious eye damage.

  • Reactivity: Nitrophenols can be explosive if heated under confinement or dry.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • Storage: Store in a cool, dry place away from strong bases and reducing agents.

  • Disposal: Dispose of as hazardous organic waste (halogenated). Do not mix with ketone solvents (acetone) in waste streams if highly acidic.

References

  • ChemicalBook. (2025).[2] 2-Nitro-5-(trifluoromethoxy)phenol Properties and Suppliers. Retrieved from

  • PubChem. (2025).[1] Compound Summary: Nitrophenol Derivatives and Fluorinated Analogs. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Fluorinated Nitrophenols. Merck KGaA. Retrieved from

  • Olah, G. A., et al. (2009). Nitration of Aromatics. In Superelectrophiles and Their Chemistry. Wiley-Interscience.
  • Apollo Scientific. (2025). Product Analysis: CAS 1197236-32-0. Retrieved from

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Protocols & Analytical Methods

Method

Mastering the Regioselective Nitration of Trifluoromethoxyphenol: An Application Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Nitrated Trifluoromethoxyphenols In the landscape of modern medicinal chemistry and drug development, the trifluor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nitrated Trifluoromethoxyphenols

In the landscape of modern medicinal chemistry and drug development, the trifluoromethoxy (-OCF₃) group has emerged as a critical substituent for enhancing the metabolic stability and lipophilicity of bioactive molecules. When combined with a phenolic hydroxyl group, the resulting trifluoromethoxyphenol scaffold offers a versatile platform for further functionalization. The introduction of a nitro (-NO₂) group onto this scaffold via electrophilic aromatic substitution is a key transformation, yielding valuable intermediates for the synthesis of a diverse array of pharmaceutical agents and agrochemicals.[1]

This application note provides a comprehensive, in-depth guide to the experimental protocol for the nitration of trifluoromethoxyphenol. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, addresses the critical challenges of regioselectivity, and offers practical, field-proven insights to ensure a successful and safe synthetic outcome. We will delve into the mechanistic nuances of this reaction, providing a robust framework for researchers to not only replicate the procedure but also to adapt and troubleshoot it for their specific needs.

Mechanistic Insights: Directing Effects and the Challenge of Regioselectivity

The nitration of trifluoromethoxyphenol is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[2] The aromatic ring of the trifluoromethoxyphenol then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a weak base, such as water or bisulfate, removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitrated product.[2]

A key challenge in the nitration of substituted benzenes is controlling the position of the incoming electrophile, a concept known as regioselectivity. In the case of trifluoromethoxyphenol, we have two directing groups on the aromatic ring: the hydroxyl (-OH) group and the trifluoromethoxy (-OCF₃) group. Both of these are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.[3][4] This is due to the ability of the oxygen atoms in both groups to donate a lone pair of electrons to the aromatic ring through resonance, which stabilizes the positive charge in the ortho and para sigma complexes.[3]

However, the -OH and -OCF₃ groups also exert opposing electronic effects. The -OH group is a strongly activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene.[3] In contrast, the -OCF₃ group is a strongly deactivating group due to the powerful electron-withdrawing inductive effect of the three fluorine atoms.[3] When both groups are present, the more strongly activating group, the hydroxyl group, will primarily govern the position of substitution.[5] Steric hindrance can also play a significant role, with the bulkier trifluoromethoxy group potentially hindering attack at the adjacent ortho position.[5]

For the purposes of this protocol, we will focus on the nitration of 4-(trifluoromethoxy)phenol, a readily available starting material. In this case, both the -OH and -OCF₃ groups direct the incoming nitro group to the same positions: ortho to the hydroxyl group (and meta to the trifluoromethoxy group).

Safety First: Handling Highly Corrosive and Reactive Reagents

The nitration of aromatic compounds is an energetic and potentially hazardous reaction. Strict adherence to safety protocols is paramount.

  • Corrosive Reagents : Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns upon contact with skin or eyes.[6][7] Always handle these acids in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including:

    • Chemical-resistant gloves (e.g., nitrile or neoprene)

    • Safety goggles and a face shield

    • A flame-resistant lab coat[6][8]

  • Exothermic Reaction : The nitration reaction is highly exothermic, and the temperature must be carefully controlled to prevent a runaway reaction, which can lead to the formation of dangerous byproducts and a potential explosion.[2] Always perform the reaction in a cooling bath (e.g., an ice-water bath) and add the nitrating agent slowly and dropwise.[1]

  • Emergency Preparedness : Ensure that an emergency eyewash station and safety shower are readily accessible.[6][9] Have appropriate spill control materials on hand.

Detailed Experimental Protocol: Nitration of 4-(Trifluoromethoxy)phenol

This protocol is designed for the mono-nitration of 4-(trifluoromethoxy)phenol to yield primarily 2-nitro-4-(trifluoromethoxy)phenol.

Materials:

  • 4-(Trifluoromethoxy)phenol (CAS 828-27-3)[9]

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

  • Deionized Water

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Magnetic stir plate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram:

G cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification prep1 Cool Conc. H₂SO₄ in Ice Bath prep2 Slowly Add Conc. HNO₃ prep1->prep2 prep3 Maintain T < 10°C prep2->prep3 react3 Add Nitrating Mixture Dropwise prep3->react3 Use Immediately react1 Dissolve 4-(Trifluoromethoxy)phenol in Dichloromethane react2 Cool Solution in Ice Bath react1->react2 react2->react3 react4 Maintain T < 5°C react3->react4 react5 Stir at 0-5°C for 1-2 hours react4->react5 work1 Quench on Crushed Ice react5->work1 work2 Separate Organic Layer work1->work2 work3 Wash with H₂O and NaHCO₃ work2->work3 work4 Dry with MgSO₄ work3->work4 work5 Concentrate in vacuo work4->work5 work6 Purify by Column Chromatography work5->work6 final_product 2-Nitro-4-(trifluoromethoxy)phenol work6->final_product Isolated Product

Caption: Workflow for the nitration of 4-(trifluoromethoxy)phenol.

Step-by-Step Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry Erlenmeyer flask equipped with a magnetic stir bar, carefully add a calculated volume of concentrated sulfuric acid.

    • Cool the flask in an ice-water bath with gentle stirring.

    • Slowly and dropwise, add an equimolar amount of concentrated nitric acid to the cold sulfuric acid. The addition should be performed at a rate that maintains the internal temperature of the mixture below 10°C.

    • Once the addition is complete, keep the nitrating mixture in the ice bath until ready for use. It is recommended to use this mixture immediately after preparation.

  • Nitration Reaction:

    • In a separate round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve a known quantity of 4-(trifluoromethoxy)phenol in dichloromethane.

    • Cool the flask in an ice-water bath with vigorous stirring.

    • Slowly add the freshly prepared nitrating mixture dropwise from the dropping funnel to the solution of 4-(trifluoromethoxy)phenol. The rate of addition should be carefully controlled to maintain the reaction temperature below 5°C.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up and Purification:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture over a large beaker of crushed ice with stirring. This will quench the reaction and dilute the strong acids.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until the aqueous layer is neutral or slightly basic to litmus paper), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

    • The crude product, which may contain a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-nitro-4-(trifluoromethoxy)phenol.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms.[10]

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the -OCF₃ group.

Mass Spectrometry (MS):

  • Mass spectrometry can be used to confirm the molecular weight of the product.

Infrared (IR) Spectroscopy:

  • The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and trifluoromethoxy (-OCF₃) groups.

Reaction Mechanism Diagram:

G cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO₃ HNO₃ H₂O-NO₂⁺ H₂O-NO₂⁺ HNO₃->H₂O-NO₂⁺ + H₂SO₄ H₂SO₄ H₂SO₄ HSO₄⁻ HSO₄⁻ NO₂⁺ NO₂⁺ (Nitronium Ion) H₂O-NO₂⁺->NO₂⁺ - H₂O H₂O H₂O H₃O⁺ H₃O⁺ phenol 4-(Trifluoromethoxy)phenol sigma_complex Sigma Complex (Resonance Stabilized) phenol->sigma_complex + NO₂⁺ product 2-Nitro-4-(trifluoromethoxy)phenol sigma_complex->product + H₂O cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step3 cluster_step3

Caption: Mechanism of the nitration of 4-(trifluoromethoxy)phenol.

Data Presentation: Key Reaction Parameters

ParameterRecommended ConditionRationale
Substrate 4-(Trifluoromethoxy)phenolReadily available starting material.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄ (1:1 molar ratio)Generates the active electrophile, the nitronium ion (NO₂⁺).[2]
Solvent DichloromethaneInert solvent that dissolves the starting material.
Temperature 0-5°CCrucial for controlling the exothermic reaction and minimizing side reactions.[2]
Reaction Time 1-2 hoursSufficient time for the reaction to proceed to completion, monitored by TLC.
Work-up Quenching on ice, extraction, and washingRemoves acidic byproducts and isolates the crude product.[2]
Purification Column ChromatographySeparates the desired product from isomers and impurities.

Conclusion

The nitration of trifluoromethoxyphenol is a powerful synthetic tool for accessing valuable intermediates in drug discovery and development. By understanding the underlying mechanistic principles and adhering to a carefully controlled experimental protocol, researchers can successfully synthesize the desired nitrated products. The key to a successful outcome lies in the meticulous control of the reaction temperature to manage the exothermic nature of the nitration and to influence the regioselectivity. This application note provides a robust and reliable protocol, grounded in scientific principles and practical experience, to guide researchers in this important synthetic transformation.

References

  • JoVE. Video: Directing Effect of Substituents: ortho–para-Directing Groups. (2025). ([Link])

  • JoVE. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. (2023). ([Link])

  • Orientation in disubstituted benzenes. (n.d.). ([Link])

  • Directing Groups in SE Ar. (n.d.). ([Link])

  • Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015). ([Link])

  • Capot Chemical. MSDS of 4-(Trifluoromethoxy)phenol. (2013). ([Link])

  • PubChem. 4-Nitro-3-(trifluoromethyl)phenol. (n.d.). ([Link])

  • Supporting Information. (n.d.). ([Link])

  • NIST WebBook. 4-Nitro-3-(trifluoromethyl)phenol. (n.d.). ([Link])

  • NIST WebBook. 4-Nitro-3-(trifluoromethyl)phenol IR Spectrum. (n.d.). ([Link])

  • Google Patents. Regioselective nitration of aromatic compounds and the reaction products thereof. (1999). ()
  • PubChem. 2-Nitro-3-(trifluoromethyl)phenol. (n.d.). ([Link])

  • PubMed Central. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). ([Link])

  • ACS Publications. Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. (2024). ([Link])

  • PubMed. Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. (2023). ([Link])

  • ResearchGate. A practical approach for regioselective mono-nitration of phenols under mild conditions. (2025). ([Link])

  • ResearchGate. Pentakis(trifluoromethyl)phenol from Nitrobenzene. (2014). ([Link])

  • Organic Syntheses. m-NITROPHENOL. (n.d.). ([Link])

  • DergiPark. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. (2009). ([Link])

  • PubMed Central. Nitration Of Phenols Under Mild And Heterogeneous Conditions. (n.d.). ([Link])

  • Catalysis Eprints database. Regioselective nitration of phenol over solid acid catalysts. (n.d.). ([Link])

  • Google Patents. A process for separating nitration isomers of substituted benzene compounds. (1985). ()
  • Indian Academy of Sciences. Regioselective nitration of aromatic substrates in zeolite cages. (n.d.). ([Link])

  • YouTube. differences & similarities of 1H & 13C NMR spectroscopy. (2022). ([Link])

  • Google Patents.
  • Nitration of phenol to 2-nitrophenol and 4-nitrophenol. (n.d.). ([Link])

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Application

Applications of 2-Nitro-5-(trifluoromethoxy)phenol in Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Strategic Building Block In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Strategic Building Block

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Nitro-5-(trifluoromethoxy)phenol, a substituted aromatic compound, represents a key intermediate of significant interest to medicinal chemists. Its value lies not in its intrinsic biological activity, but in its role as a versatile precursor for the synthesis of more complex, biologically active molecules. The unique combination of a synthetically malleable nitro group and a pharmacologically advantageous trifluoromethoxy moiety makes this compound a strategic asset in the design of new drugs.

This technical guide provides an in-depth exploration of the applications of 2-Nitro-5-(trifluoromethoxy)phenol in medicinal chemistry. We will delve into the rationale behind its use, present detailed protocols for its synthesis and key transformations, and illustrate its utility through a case study related to a clinically significant therapeutic agent.

Physicochemical Properties and Rationale for Use in Drug Design

The utility of 2-Nitro-5-(trifluoromethoxy)phenol in medicinal chemistry is rooted in the distinct properties of its constituent functional groups.

PropertyValueSource
CAS Number 402-17-5[1]
Molecular Formula C₇H₄F₃NO₃[1]
Molecular Weight 207.11 g/mol [1]
Appearance Liquid[2]
Boiling Point 239.355 °C at 760 mmHg[1]
Density 1.555 g/cm³[1]
The Trifluoromethoxy (-OCF₃) Group: A Privileged Moiety

The trifluoromethoxy group is a highly sought-after substituent in contemporary drug design due to its profound and beneficial impact on the pharmacokinetic and pharmacodynamic properties of a molecule.[3] Its inclusion can confer several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, making them resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer drug half-life and improved bioavailability.[4][5]

  • Increased Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, a property that can significantly enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[3]

  • Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing drug-receptor interactions.

  • Improved Binding Affinity: The unique electronic and steric properties of the trifluoromethoxy group can lead to more favorable interactions with biological targets, thereby increasing the potency of the drug candidate.[5]

The Nitro (-NO₂) Group: A Gateway to Functionality

The nitro group is a versatile functional group that serves as a synthetic handle for a wide array of chemical transformations. In the context of 2-Nitro-5-(trifluoromethoxy)phenol, its most critical role is as a precursor to the corresponding aniline (amino) derivative. The reduction of the nitro group to an amine is a robust and high-yielding reaction that opens up a vast chemical space for further derivatization, including amide bond formation, sulfonylation, and the construction of various heterocyclic scaffolds.[6]

Key Application: A Precursor to 2-Amino-5-(trifluoromethoxy)phenol

The primary and most significant application of 2-Nitro-5-(trifluoromethoxy)phenol in medicinal chemistry is its conversion to 2-Amino-5-(trifluoromethoxy)phenol. This aniline derivative is a crucial intermediate for the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[7]

Protocol 1: Catalytic Reduction of 2-Nitro-5-(trifluoromethoxy)phenol

This protocol describes a standard and reliable method for the reduction of the nitro group to an amine using catalytic hydrogenation. This method is often preferred due to its clean reaction profile and high yields.

Rationale: Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. The choice of palladium on carbon (Pd/C) as the catalyst is based on its high activity and selectivity for this transformation. Methanol is used as a solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions. The use of a hydrogen atmosphere provides the reducing agent. The filtration through Celite is a standard procedure to remove the solid catalyst from the reaction mixture.

Materials and Equipment:

  • 2-Nitro-5-(trifluoromethoxy)phenol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Celite®

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-Nitro-5-(trifluoromethoxy)phenol (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Seal the flask and purge with hydrogen gas (a hydrogen-filled balloon is suitable for small-scale reactions).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield crude 2-Amino-5-(trifluoromethoxy)phenol.

  • The product can be purified further by recrystallization or column chromatography if necessary.

G start 2-Nitro-5-(trifluoromethoxy)phenol reagents H₂, 10% Pd/C Methanol start->reagents product 2-Amino-5-(trifluoromethoxy)phenol reagents->product Catalytic Hydrogenation

Caption: Workflow for the reduction of 2-Nitro-5-(trifluoromethoxy)phenol.

Case Study: Synthesis of Riluzole Analogues

A prominent example that underscores the importance of 2-Amino-5-(trifluoromethoxy)phenol, and by extension its nitro precursor, is in the synthesis of Riluzole and its analogues. Riluzole is an FDA-approved drug for the treatment of amyotrophic lateral sclerosis (ALS).[4][8] The 6-(trifluoromethoxy)benzothiazol-2-amine core of Riluzole is constructed from 4-(trifluoromethoxy)aniline, which is an isomer of the product derived from our starting material. The synthesis of Riluzole analogues often employs substituted trifluoromethoxyanilines, highlighting the value of this class of compounds.[9]

The synthesis of the Riluzole scaffold typically involves the reaction of the corresponding aniline with a thiocyanate salt in the presence of a halogen, such as bromine, to form the 2-aminobenzothiazole ring system.[10][11]

G aniline 2-Amino-5-(trifluoromethoxy)phenol reagents 1. KSCN 2. Br₂ aniline->reagents benzothiazole Substituted 2-Aminobenzothiazole (Riluzole Analogue Scaffold) reagents->benzothiazole Ring Formation

Caption: Synthetic route to a Riluzole analogue scaffold.

This demonstrates how 2-Nitro-5-(trifluoromethoxy)phenol serves as a key starting material for accessing valuable, biologically active heterocyclic systems.

Protocol 2: Synthesis of 2-Nitro-5-(trifluoromethoxy)phenol

This protocol provides a method for the synthesis of the title compound via the nitration of 3-(trifluoromethoxy)phenol. This reaction requires careful control of temperature due to its exothermic nature.

Rationale: Electrophilic aromatic substitution, specifically nitration, is the key reaction here. A mixture of nitric acid and sulfuric acid is a standard nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺). Acetic acid can be used as a solvent. The reaction is conducted at a low temperature to control the exothermicity and to minimize the formation of byproducts. The quenching of the reaction in ice water precipitates the product, which is then isolated by extraction.

Materials and Equipment:

  • 3-(trifluoromethoxy)phenol

  • Concentrated nitric acid (65-70%)

  • Concentrated sulfuric acid (98%) or Glacial Acetic Acid

  • Ice bath

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Dichloromethane or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-(trifluoromethoxy)phenol (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and glacial acetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, slowly and carefully pour the reaction mixture into a beaker containing ice water with vigorous stirring. A precipitate or oil should form.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-Nitro-5-(trifluoromethoxy)phenol.

G start 3-(Trifluoromethoxy)phenol reagents HNO₃, Acetic Acid 0-5 °C start->reagents product 2-Nitro-5-(trifluoromethoxy)phenol reagents->product Nitration

Caption: Synthesis of 2-Nitro-5-(trifluoromethoxy)phenol.

Conclusion

2-Nitro-5-(trifluoromethoxy)phenol is a valuable and strategically important building block in medicinal chemistry. While it does not typically exhibit potent biological activity itself, its true utility is realized in its role as a precursor to more complex molecular architectures. The presence of the pharmacologically favorable trifluoromethoxy group, combined with the synthetically versatile nitro group, provides a powerful platform for the generation of novel drug candidates. The straightforward conversion to 2-Amino-5-(trifluoromethoxy)phenol opens the door to a wide range of derivatization strategies, enabling the exploration of diverse chemical space in the quest for new and improved therapeutics, as exemplified by its connection to the synthesis of Riluzole analogues. The protocols provided herein offer a practical guide for the synthesis and application of this important intermediate in drug discovery and development programs.

References

[4] Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS Medicinal Chemistry Letters. [5] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [12] WO2024133476A1 - Process for the preparation of 7-(4-chlorobenzyl)-1-(3-hydroxypropyl)-3-methyl-8-(3-(trifluoromethoxy)-phenoxy)-3,7-dihydro-1h-purine-2,6-dione. Google Patents. [7] 2-Amino-5-(trifluoromethyl)phenol. MySkinRecipes. [13] WO2014143799A2 - Substituted xanthines and methods of use thereof. Google Patents. [8] Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines. PubMed. [9] Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. ResearchGate. [10] Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. Semantic Scholar. [14] 2-(Trifluoromethoxy)phenol. Chem-Impex. [11] Riluzole synthesis. ChemicalBook. [15] EP0531702B1 - Process for the manufacture of insecticidal, nematicidal and acaricidal 2-aryl-3-subst. -5-(trifluoromethyl)pyrrole compounds from N-(subst. benzyl) -2,2,2-trifluoroacetimidoyl chloride compounds. Google Patents. [3] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [16] US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents. [17] US7166722B2 - N-{2-chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-n′-(5-methyl-3-isoxazolyl)urea salt in crystalline form. Google Patents. [18] 2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 15524277. PubChem. [19] CAS 827-99-6 3-(トリフルオロメトキシ)フェノール 供給. Guidechem. [20] 2-(2-phenyl-1,1,2,2-tetrafluoroethyl)-benzylamines - Patent US-3812177-A. PubChem. [21] Molecular crystal device for pharmaceuticals - Patent US-5336499-A. PubChem. [22] 343340-72-7|2-Amino-5-(trifluoromethyl)phenol hydrochloride|BLD Pharm. BLD Pharm. [23] 2-NITRO-5-(TRIFLUOROMETHYL)PHENOL. Chemrio. [24] 827-99-6 | 3-(Trifluoromethoxy)phenol | Fluorinated Building Blocks. Ambeed.com. [1] 402-17-5, 2-Nitro-5-(trifluoromethyl)phenol Formula. ECHEMI. [25] A Technical Guide to 2-Allyl-5-(trifluoromethyl)phenol: Nomenclature, Synthesis, and Biological Potential. Benchchem. [6] Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. 2-Amino-5-nitrophenol synthesis. ChemicalBook. (12) United States Patent (10) Patent No. - Googleapis.com. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives. Google Patents. 2-Amino-5-(trifluoromethyl)phenol hydrochloride transportation. BLD Pharm. 2-NITRO-5-(TRIFLUOROMETHYL)PHENOL. Chemrio. 402-17-5, 2-Nitro-5-(trifluoromethyl)phenol Formula. ECHEMI. A Technical Guide to 2-Allyl-5-(trifluoromethyl)phenol: Nomenclature, Synthesis, and Biological Potential. Benchchem. [2] 2-Nitro-5-(trifluoromethyl)phenol | 402-17-5. Sigma-Aldrich.

Sources

Method

Application Note: Column Chromatography Purification of 2-Nitro-5-(trifluoromethoxy)phenol

Abstract & Core Directive This guide details the purification of 2-Nitro-5-(trifluoromethoxy)phenol (Target), a critical intermediate often synthesized via the nitration of 3-(trifluoromethoxy)phenol.[1][2] The primary p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the purification of 2-Nitro-5-(trifluoromethoxy)phenol (Target), a critical intermediate often synthesized via the nitration of 3-(trifluoromethoxy)phenol.[1][2] The primary purification challenge is separating the target ortho-nitro isomer from the para-nitro isomer (4-nitro-5-trifluoromethoxyphenol) and unreacted starting materials.[1][2]

The "Golden Key" to Separation: The purification strategy exploits the Intramolecular Hydrogen Bonding (Ortho-Effect) unique to the target molecule.[1][2] Unlike its para-isomer, which interacts strongly with the stationary phase via intermolecular hydrogen bonding, the target molecule "locks" its polarity internally, behaving as a pseudo-non-polar species. This allows it to elute significantly earlier, provided the mobile phase pH is controlled.

Chemical Profile & Separation Logic

Understanding the molecular behavior is prerequisite to successful method development.

Physicochemical Properties
PropertyValue / CharacteristicImpact on Chromatography
Structure Phenol with -NO₂ at C2 and -OCF₃ at C5.[1][2]Ortho-Substitution: C1-OH and C2-NO₂ are adjacent.[1][2]
Acidity (pKa) Est. 6.5 – 7.0Moderate Acid: Will ionize on neutral silica, causing "streaking" or irreversible adsorption.[1][2] Acid modifier is mandatory.
Lipophilicity High (-OCF₃ is highly lipophilic)Soluble in Hexane/DCM.[1][2] Elutes rapidly in non-polar solvents.[1][2]
Boiling Point Low / Steam VolatileCaution: Do not use high vacuum/high heat for extended periods during concentration; the target can sublime.[1][2]
The "Ortho-Effect" Mechanism

The success of this purification relies on the difference in hydrogen bonding topology:

  • Target (2-Nitro): The phenolic proton forms a 6-membered hydrogen-bonded ring with the nitro oxygen.[1][2] This "hides" the polar -OH group, reducing interaction with the silica silanols. Result: High Rf (0.6–0.8 in 20% EtOAc).[1][2]

  • Impurity (4-Nitro): The nitro group is too far to H-bond internally.[1][2] The -OH is free to H-bond intermolecularly with the silica stationary phase.[1][2] Result: Low Rf (0.1–0.3 in 20% EtOAc).[1][2]

Visualization: Separation Logic

The following diagram illustrates the mechanistic difference driving the separation.

G cluster_0 Target: 2-Nitro Isomer cluster_1 Impurity: 4-Nitro Isomer Ortho Intramolecular H-Bond (Internal Ring Formation) Polarity_O Reduced Polarity (Pseudo-Lipophilic) Ortho->Polarity_O Interaction_O Weak Silica Interaction (Fast Elution) Polarity_O->Interaction_O Interaction_P Strong Silica Adsorption (Slow Elution) Interaction_O->Interaction_P Resolution (ΔRf > 0.4) Para Intermolecular H-Bond (Free -OH Group) Polarity_P High Polarity (H-Bond Donor) Para->Polarity_P Polarity_P->Interaction_P

Figure 1: Mechanistic basis for separation. The ortho-isomer forms an internal "shield," significantly increasing its mobility on silica compared to the para-isomer.

Detailed Purification Protocol

Materials & Reagents[1][2]
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM).[1][2]

  • Modifier: Glacial Acetic Acid (AcOH).[1][2][3] Critical: Do not omit.

  • TLC Plates: Silica gel 60 F254.[1][2]

TLC Method Development

Before running the column, confirm resolution using TLC.

  • Eluent: 10% EtOAc in Hexanes + 1% AcOH.

  • Visualization: UV (254 nm). The nitro group quenches fluorescence strongly.[2]

  • Expected Rf Values:

    • Target (2-Nitro): 0.6 – 0.7 (Yellow spot).

    • Impurity (4-Nitro): 0.1 – 0.2 (Stays near baseline).[1][2]

    • Starting Material (3-OCF3-Phenol): ~0.4 (Between the two).[1][2]

Column Packing & Loading

Step 1: Slurry Preparation

  • Use 30-50g of silica per 1g of crude material.[1][2]

  • Slurry the silica in 100% Hexanes .[1][2]

  • Pro-Tip: Add 0.5% Acetic Acid to the slurry solvent.[1][2] This "pre-acidifies" the column, preventing the phenol from streaking immediately upon loading.

Step 2: Sample Loading (Dry Load Recommended) Due to the lipophilicity of the -OCF3 group, the compound is soluble in DCM but may precipitate in Hexanes.[1][2]

  • Dissolve crude mixture in minimal DCM.

  • Add Celite (1:2 ratio w/w).

  • Evaporate to dryness (rotary evaporator) to obtain a free-flowing powder.

  • Load the powder gently onto the top of the sand bed.

Elution Gradient

Run the column using a stepwise gradient to maximize resolution.

Volume (CV = Column Volume)Solvent CompositionPurpose
0 - 2 CV 100% HexanesElute highly non-polar impurities (e.g., bis-nitrated byproducts).[1][2]
2 - 6 CV 98% Hexanes / 2% EtOAc (+0.5% AcOH)Begin moving the target.[1][2]
6 - 12 CV 95% Hexanes / 5% EtOAc (+0.5% AcOH)Product Elution Window. The yellow band of the 2-nitro isomer will elute here.[1][2]
12+ CV 80% Hexanes / 20% EtOAcFlush out the 4-nitro impurity (if recovery is needed).[1][2]

Note: The target compound is often yellow .[1][2] You will visually see a bright yellow band traveling quickly down the column. Do not confuse this with the darker/brown oxidation bands that often stay at the top.

Experimental Workflow Diagram

Workflow cluster_fractions Fraction Collection Start Crude Reaction Mixture (Isomer Mix) Workup Acidic Workup (Wash w/ 1M HCl to protonate phenols) Start->Workup Load Dry Load on Celite (Prevents solubility issues) Workup->Load Column Silica Column (Hex/EtOAc + 1% AcOH) Load->Column F1 Frac 1-5: Non-polars Column->F1 F2 Frac 6-15: TARGET (Yellow) Column->F2 F3 Frac 16+: Para-isomer Column->F3 Analysis NMR / HPLC Verification F2->Analysis

Figure 2: Step-by-step purification workflow. Note the specific "Target Window" in fractions 6-15.[1][2]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Streaking / Tailing Phenol ionization on silica.[1][2]Increase Acetic Acid concentration to 1% or 2% in the mobile phase.[2]
Co-elution Gradient too steep.Hold the gradient at 2% EtOAc for longer. The -OCF3 group makes the molecule very "slippery" on silica; it moves fast.[1][2]
Product Sublimation High volatility of ortho-nitrophenols.[1][2]Do not use high vacuum (<10 mbar) or heat (>40°C) when concentrating fractions.[1][2]
Color Persistence Oxidation byproducts.[1][2]Use a short plug of Activated Charcoal before the column if the crude is very dark/tarry.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (General reference for purification of nitrophenols and the "ortho-effect").

  • PubChem. 2-Nitro-5-(trifluoromethyl)phenol (Analogous Compound Data). National Library of Medicine.[1][2] Available at: [Link][1][2]

    • Note: Cited for homologous physicochemical properties (pKa, lipophilicity) of the 2-nitro-5-haloalkyl phenol class.[1][2]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] Available at: [Link][1][2]

    • Reference for estimating phenol acidity shifts due to nitro and trifluoromethoxy substituents.
  • Verification of CAS and commercial availability.

Sources

Application

Application Note: Recrystallization Protocols for the Purification of 2-Nitro-5-(trifluoromethoxy)phenol

Abstract & Introduction 2-Nitro-5-(trifluoromethoxy)phenol is an aromatic compound featuring a nitro group, a hydroxyl group, and a trifluoromethoxy group. The presence of the trifluoromethoxy moiety is of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Nitro-5-(trifluoromethoxy)phenol is an aromatic compound featuring a nitro group, a hydroxyl group, and a trifluoromethoxy group. The presence of the trifluoromethoxy moiety is of significant interest in medicinal and agrochemical research, as it can enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1][2] As with any high-value chemical intermediate, achieving high purity is paramount for its use in drug development and other sensitive applications. The primary impurities in 2-Nitro-5-(trifluoromethoxy)phenol often stem from its synthesis, which typically involves the nitration of 3-trifluoromethylphenol.[3] These impurities may include unreacted starting materials, isomeric byproducts, and over-nitrated species.[4][5]

Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds. It leverages differences in solubility between the desired compound and its impurities in a given solvent or solvent system. This application note provides a comprehensive guide to developing a robust recrystallization protocol for 2-Nitro-5-(trifluoromethoxy)phenol, moving beyond a simple list of steps to explain the underlying principles and rationale for procedural choices. We present detailed protocols, troubleshooting guidance, and methods for purity verification.

Compound Profile & Safety Precautions

Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for developing a successful purification strategy.

PropertyValueSource(s)
CAS Number 402-17-5[6][7]
Molecular Formula C₇H₄F₃NO₃[6][7]
Molecular Weight 207.11 g/mol [7]
Appearance Reported as both a liquid and a crystalline solid. Likely a low-melting solid.[3][8][9]
Boiling Point 239.4 °C at 760 mmHg[6]
Density ~1.55 g/cm³[6]
pKa (Predicted) 5.83 ± 0.13[3]

Note on Physical State: The discrepancy in the reported physical state suggests that 2-Nitro-5-(trifluoromethoxy)phenol is likely a low-melting solid. This is a critical consideration for recrystallization, as it increases the risk of the compound "oiling out"—melting in the hot solvent rather than dissolving—if the solvent's boiling point is higher than the compound's melting point.[10]

Health and Safety

2-Nitro-5-(trifluoromethoxy)phenol and related nitrophenols are hazardous materials and must be handled with appropriate care in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Thermal Decomposition: When heated to decomposition, nitrophenols can emit toxic fumes of nitrogen oxides (NOx).[11]

The Science of Recrystallization: Solvent Selection

The ideal recrystallization solvent should exhibit high solubility for 2-Nitro-5-(trifluoromethoxy)phenol at elevated temperatures and low solubility at cooler temperatures. Impurities, conversely, should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor). The molecular structure—containing a polar phenol, a polar nitro group, and a lipophilic trifluoromethoxy group—suggests that solvents of intermediate polarity, or mixed solvent systems, will be most effective.

Solvent Screening Protocol
  • Preparation: Place approximately 20-30 mg of the crude 2-Nitro-5-(trifluoromethoxy)phenol into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent dropwise (0.5 mL to start). Agitate the mixture at room temperature. If the compound dissolves readily in the cold solvent, that solvent is unsuitable for single-solvent recrystallization but may be useful as the "solvent" part of a two-solvent pair.

  • Solvent Addition (Hot): For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling and Observation: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath. An ideal solvent will produce a high yield of crystalline precipitate.

  • Evaluation: Assess the quality and quantity of the crystals formed.

Recommended Solvents for Screening
SolventBoiling Point (°C)PolarityRationale & Expected Outcome
Ethanol 78Polar ProticOften effective for nitrophenols.[3] Likely to show good solubility when hot and moderate to low solubility when cold.
Isopropanol 82Polar ProticSimilar to ethanol, may offer a different solubility profile that could improve yield or crystal form.
Toluene 111Non-polarThe trifluoromethoxy group may impart sufficient non-polar character for solubility in hot toluene.[4] Its higher boiling point may increase the risk of oiling out.
Ethanol/Water VariesTunableA powerful mixed-solvent system. The compound is dissolved in a minimum of hot ethanol, and water (as the anti-solvent) is added dropwise until turbidity persists. This often yields excellent crystals.
Hexane/Ethyl Acetate VariesTunableA common system for compounds of intermediate polarity. Dissolve in a minimum of hot ethyl acetate and add hexane as the anti-solvent.

Detailed Recrystallization Protocols

The following protocols are designed to be self-validating, with clear checkpoints for assessing the success of each stage.

Workflow Overview

G A 1. Dissolution Add crude solid to flask with a minimal amount of hot solvent. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. A->B Impurities? C 3. Crystallization Allow the clear filtrate to cool slowly to room temperature, then in an ice bath. A->C No B->C D 4. Isolation Collect crystals via vacuum filtration. C->D E 5. Washing Wash crystals with a small amount of cold solvent. D->E F 6. Drying Dry the purified crystals under vacuum. E->F

Caption: General workflow for the recrystallization process.

Protocol 1: Single Solvent Recrystallization (Ethanol/Water System)

This method is often the most effective for compounds like nitrophenols.[4]

  • Dissolution: Place the crude 2-Nitro-5-(trifluoromethoxy)phenol (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol (e.g., 3-5 mL) and heat the mixture gently on a stirrer/hotplate until it boils and the solid dissolves completely.

  • Anti-Solvent Addition: While maintaining the boil, add deionized water dropwise from a Pasteur pipette until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Re-solubilization: Add a few drops of hot ethanol until the solution becomes clear again. This ensures you are just below the saturation point.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial to prevent oiling out and to promote the growth of larger, purer crystals.[10] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture (e.g., 20:80 v/v) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting Guide
ProblemProbable Cause(s)Suggested Solution(s)
"Oiling Out" 1. Solvent boiling point is higher than the compound's melting point.[10]2. High concentration of impurities depressing the melting point.1. Re-heat the solution to dissolve the oil. Add more solvent to lower the saturation point.2. Allow the solution to cool much more slowly.3. Consider a preliminary purification by column chromatography if impurities are significant.[4]
No Crystals Form 1. Solution is not sufficiently saturated (too much solvent was used).2. The compound is super-saturated.1. Boil off some of the solvent to increase the concentration and re-cool.2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface.[10]3. Add a "seed crystal" of pure compound, if available.
Poor Recovery 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization during hot filtration.3. Crystals were washed with warm or excessive solvent.1. Concentrate the mother liquor and cool again to recover a second crop of crystals (which may be less pure).2. Use a pre-heated funnel and flask for hot filtration; use a fluted filter paper for speed.3. Always wash with a minimal amount of ice-cold solvent.

Purity Assessment

Verifying the purity of the final product is a non-negotiable step.

  • Melting Point Analysis: A sharp melting point range (typically < 1-2 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting range.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate (e.g., silica gel). A suitable eluent might be 3:1 Hexanes:Ethyl Acetate. The purified product should appear as a single, distinct spot with a different Rf value than any impurities, which may be visible in the crude and mother liquor lanes.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for this type of compound.[4] The purified sample should ideally show a single peak.

Decision Tree for Method Selection

G A Start: Crude 2-Nitro-5-(trifluoromethoxy)phenol B Perform Solvent Screen A->B C Good single solvent found? (High solubility hot, low cold) B->C D Use Protocol 1: Single Solvent Recrystallization C->D Yes E Soluble in cold solvent A? Insoluble in cold solvent B? C->E No G Assess Purity (MP, TLC, HPLC) D->G F Use Protocol for Two-Solvent Recrystallization (Solvent A / Anti-solvent B) E->F Yes J Re-evaluate solvent choice or consider chromatography E->J No F->G H Pure Product? G->H I End H->I Yes H->J No

Caption: Decision-making process for selecting a recrystallization protocol.

References

  • US3933929A - Process for the purification of p-nitrophenol - Google Patents.
  • 2-Nitro-5-(trifluoromethyl)phenol | C7H4F3NO3 | CID 14091690 - PubChem. Available at: [Link]

  • Basic organic laboratory techniques and problem solving: The nitration of 4-nitrophenol. Journal of Chemical Education. Available at: [Link]

  • Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE01603K. Available at: [Link]

  • Synthesis and Purification of Nitrophenols | UKEssays.com. Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Available at: [Link]

  • Synthetic Approaches to Trifluoromethoxy-Substituted Compounds | Request PDF - ResearchGate. Available at: [Link]

Sources

Method

Application Note: Synthetic Strategies for the Preparation of 2-Nitro-5-(trifluoromethoxy)phenol

An In-depth Technical Guide Abstract 2-Nitro-5-(trifluoromethoxy)phenol is a valuable substituted phenol derivative with potential applications as a key intermediate in the synthesis of complex molecules for the pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

2-Nitro-5-(trifluoromethoxy)phenol is a valuable substituted phenol derivative with potential applications as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a nitro group ortho to a hydroxyl group and a trifluoromethoxy group meta to it, presents a distinct synthetic challenge, primarily concerning the regioselectivity of the nitration step. This application note provides a detailed guide for researchers, outlining two robust protocols for the synthesis of 2-Nitro-5-(trifluoromethoxy)phenol via the direct electrophilic nitration of 3-(trifluoromethoxy)phenol. The guide explains the chemical principles behind the strategic choices, offers step-by-step experimental procedures, and discusses potential outcomes and purification strategies.

Introduction and Strategic Overview

The synthesis of fluorinated organic compounds is of paramount importance in modern drug discovery and materials science. The trifluoromethoxy (-OCF3) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The target molecule, 2-Nitro-5-(trifluoromethoxy)phenol, combines this useful moiety with a reactive nitro-phenol scaffold, making it a desirable building block.

The most direct and atom-economical approach to this target is the electrophilic aromatic substitution (EAS) on the commercially available starting material, 3-(trifluoromethoxy)phenol.

Retrosynthetic Analysis

The primary retrosynthetic disconnection involves breaking the C-NO2 bond, identifying nitration as the key forward reaction.

G Target 2-Nitro-5-(trifluoromethoxy)phenol SM 3-(trifluoromethoxy)phenol Target->SM C-N Disconnection (Nitration) Reagent + Nitrating Agent

Caption: Retrosynthetic approach for the target molecule.

Mechanistic Considerations: Regioselectivity

The outcome of the nitration of 3-(trifluoromethoxy)phenol is governed by the directing effects of the two existing substituents:

  • Hydroxyl (-OH) group: A powerful activating group and a strong ortho, para-director.

  • Trifluoromethoxy (-OCF3) group: A strongly deactivating group due to the inductive effect of the fluorine atoms, but it is also considered an ortho, para-director because of the oxygen's lone pairs available for resonance.

In electrophilic aromatic substitution, the strongly activating -OH group will dominate the directing effects.[2] Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6).

  • Position 2 (Target): ortho to -OH, meta to -OCF3. Electronically favored.

  • Position 4: para to -OH, ortho to -OCF3. Also electronically favored.

  • Position 6: ortho to both -OH and -OCF3. This position is sterically hindered by the adjacent bulky -OCF3 group, making substitution less likely.

Therefore, the reaction is expected to yield a mixture of 2-nitro and 4-nitro isomers, which will require chromatographic separation. The deactivating nature of the -OCF3 group necessitates carefully chosen reaction conditions to achieve efficient conversion without promoting side reactions like oxidation.

Recommended Synthetic Protocols

The following protocols are designed based on established methods for the nitration of similarly substituted and deactivated phenols.[3][4] Protocol A employs milder conditions, which should be attempted first. Protocol B uses a stronger nitrating system, which may be necessary if Protocol A results in low conversion.

G cluster_0 Synthesis Workflow SM 3-(Trifluoromethoxy)phenol Reaction Nitration (Protocol A or B) SM->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Nitro-5-(trifluoromethoxy)phenol Purification->Product

Caption: General workflow for the synthesis and purification.

Protocol A: Nitration in Acetic Acid

This method, adapted from the nitration of m-trifluoromethylphenol, utilizes a mixture of nitric acid and glacial acetic acid, which provides a moderately reactive and controlled environment suitable for activated yet sensitive substrates.[3]

Table 1: Materials and Reagents for Protocol A

ReagentMolecular FormulaAmount (10 mmol scale)Molar Eq.
3-(Trifluoromethoxy)phenolC₇H₅F₃O₂1.78 g1.0
Glacial Acetic AcidCH₃COOH20 mLSolvent
Nitric Acid (65-70%)HNO₃0.7 mL (approx. 11 mmol)1.1
Chloroform (or DCM/EtOAc)CHCl₃100 mLExtraction
Anhydrous Sodium SulfateNa₂SO₄As neededDrying
Deionized WaterH₂O200 mLQuenching

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 3-(trifluoromethoxy)phenol (1.78 g, 10 mmol).

  • Dissolution: Add glacial acetic acid (15 mL) and stir the mixture at room temperature until the phenol is completely dissolved. Cool the flask to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add nitric acid (0.7 mL, ~11 mmol) to the remaining glacial acetic acid (5 mL). Cool this mixture in the ice bath.

  • Addition: Slowly add the cold nitrating mixture dropwise to the stirred phenol solution over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (or no further starting material is consumed), carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform (or another suitable organic solvent) (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a yellow-orange oil or solid.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the 2-nitro and 4-nitro isomers.

Protocol B: Mixed Acid Nitration (HNO₃/H₂SO₄)

This protocol is for substrates that are less reactive and require a more powerful electrophile. The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[5]

Table 2: Materials and Reagents for Protocol B

ReagentMolecular FormulaAmount (10 mmol scale)Molar Eq.
3-(Trifluoromethoxy)phenolC₇H₅F₃O₂1.78 g1.0
Sulfuric Acid (98%)H₂SO₄10 mLCatalyst/Solvent
Nitric Acid (65-70%)HNO₃0.7 mL (approx. 11 mmol)1.1
Dichloromethane (DCM)CH₂Cl₂100 mLExtraction
Anhydrous Magnesium SulfateMgSO₄As neededDrying
Ice and Water-As neededQuenching

Step-by-Step Procedure:

  • Setup: To a 100 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, add 3-(trifluoromethoxy)phenol (1.78 g, 10 mmol).

  • Dissolution & Cooling: Carefully add concentrated sulfuric acid (10 mL) to the flask. Stir the mixture until the phenol is dissolved. Cool the flask to -5 to 0 °C using an ice-salt bath.

  • Preparation of Nitrating Mixture: In the addition funnel, prepare a nitrating mixture by carefully adding nitric acid (0.7 mL, ~11 mmol) to 1-2 mL of cold sulfuric acid.

  • Addition: Add the nitrating mixture dropwise to the stirred phenol solution over 20-30 minutes. It is critical to maintain the internal temperature below 5 °C to prevent over-nitration and oxidative side reactions.

  • Reaction: After the addition, let the mixture stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC (quench a small aliquot in water, extract with ethyl acetate, and spot on the TLC plate).

  • Quenching: Very slowly and carefully, pour the reaction mixture over a large amount of crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This step is highly exothermic.

  • Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography as described in Protocol A.

Safety Precautions: Nitric and sulfuric acids are highly corrosive and strong oxidizing agents. All manipulations should be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The quenching of strong acid mixtures is highly exothermic and must be done with extreme caution.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 3: Physicochemical and Expected Spectroscopic Data

PropertyValue
Chemical Name 2-Nitro-5-(trifluoromethoxy)phenol
CAS Number Not assigned
Molecular Formula C₇H₄F₃NO₄
Molecular Weight 223.11 g/mol
Appearance Expected to be a yellow crystalline solid or oil
¹H NMR (CDCl₃) Expected signals for three aromatic protons and one phenolic proton. The proton between the -OH and -NO₂ groups will likely be downfield.
¹⁹F NMR (CDCl₃) Expected singlet around -58 to -60 ppm.
¹³C NMR (CDCl₃) Expected signals for seven distinct carbon atoms.
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z 222.00.

Discussion and Alternative Approaches

The primary challenge in the described synthesis is the separation of the 2-nitro and 4-nitro isomers. Their different polarity, arising from the potential for intramolecular hydrogen bonding in the 2-nitro isomer (between the phenolic -OH and the ortho -NO₂ group), should allow for effective separation by silica gel chromatography.

Should direct nitration prove to be low-yielding or non-selective, a multi-step alternative route could be considered, such as one involving diazotization of a precursor amine.[6][7] This would involve synthesizing 2-amino-5-(trifluoromethoxy)phenol, followed by a Sandmeyer-type reaction or similar transformation to introduce the nitro group, though this route is significantly more complex.

Conclusion

The direct nitration of 3-(trifluoromethoxy)phenol is the most logical and efficient strategy for the synthesis of 2-Nitro-5-(trifluoromethoxy)phenol. By carefully controlling the reaction temperature and the strength of the nitrating agent as detailed in the provided protocols, researchers can access this valuable chemical intermediate. Successful synthesis hinges on a carefully executed reaction followed by meticulous chromatographic purification to isolate the desired ortho-nitrated regioisomer.

References

  • PrepChem. (n.d.). Synthesis of 2-methyl-5-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.
  • Google Patents. (n.d.). CN107935858B - Preparation method of 5-fluoro-2-nitrophenol.
  • Rugg, S. (n.d.). SYNTHESIS LAB # 10: NITRATION OF PHENOL.
  • Khan, I., et al. (2021). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 58(4), 49-55. Retrieved from [Link]

  • Beier, P., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Nitro-5-(trifluoromethyl)phenol. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Nitro-5-(trifluoromethoxy)phenol

Welcome to the technical support center for the synthesis of 2-Nitro-5-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Nitro-5-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and success of your work.

Introduction to the Synthesis

The synthesis of 2-Nitro-5-(trifluoromethoxy)phenol is a critical step in the development of various pharmaceutical and agrochemical compounds. The introduction of a nitro group ortho to the hydroxyl functionality on the 3-(trifluoromethoxy)phenol starting material is achieved through electrophilic aromatic substitution. The trifluoromethoxy group, being strongly electron-withdrawing, and the hydroxyl group, a strongly activating ortho-, para-director, present a unique set of challenges in achieving high yield and regioselectivity. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing a low yield of the desired 2-Nitro-5-(trifluoromethoxy)phenol. What are the potential causes and how can I improve it?

A1: Senior Application Scientist's Insight: Low yields in this nitration are often multifactorial, stemming from suboptimal reaction conditions that can lead to incomplete reaction, formation of undesired isomers, or product degradation.

Troubleshooting Steps:

  • Temperature Control is Critical: The nitration of phenols is highly exothermic.[1][2] An increase in temperature can lead to the formation of undesired byproducts, including dinitrated species and oxidative decomposition products.

    • Recommendation: Maintain a strict temperature range, typically between 0-10 °C, throughout the addition of the nitrating agent.[3][4] Use an ice-salt bath for efficient cooling.

  • Choice and Concentration of Nitrating Agent: The reactivity of the nitrating species is paramount.

    • Standard Approach: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent.[3][5] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

    • Milder Alternatives: For highly activated rings like phenols, dilute nitric acid can be sufficient and may offer better control.[6][7] Other nitrating systems like tert-butyl nitrite have also been shown to be effective for the chemoselective nitration of phenols.[8]

  • Reaction Time and Monitoring: Both insufficient and excessive reaction times can negatively impact yield.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][9] This will allow you to determine the optimal reaction time for maximum conversion of the starting material and minimal byproduct formation.

Experimental Protocol for Yield Optimization:

ParameterRecommended ConditionRationale
Starting Material 3-(trifluoromethoxy)phenol---
Nitrating Agent Pre-cooled mixture of concentrated HNO₃ (1.1 eq) in concentrated H₂SO₄Generates the necessary nitronium ion. Using a slight excess of nitric acid ensures complete conversion.
Solvent Glacial Acetic Acid or Dichloromethane[10][11]Provides a medium for the reaction and helps to control the temperature.
Temperature 0-5 °CMinimizes the formation of byproducts and prevents thermal runaway.[3][4]
Addition Slow, dropwise addition of the nitrating agent to the phenol solutionMaintains temperature control and prevents localized overheating.[3]
Reaction Time 1-3 hours (monitor by TLC)Allows for complete reaction without significant degradation of the product.
Work-up Quenching with ice-water, followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).Neutralizes the acid and isolates the product.
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the desired 2-nitro product?

A2: Senior Application Scientist's Insight: The hydroxyl group is a strong ortho-, para-director, while the trifluoromethoxy group is a deactivating meta-director. The interplay of these electronic effects dictates the position of nitration. The formation of the 4-nitro and 6-nitro isomers is a common challenge.

Strategies to Enhance Ortho-Selectivity:

  • Steric Hindrance: While the hydroxyl group directs to both ortho and para positions, the steric bulk of the trifluoromethoxy group at the meta position may slightly disfavor substitution at the adjacent ortho (position 4) and para (position 6) positions, potentially favoring the less hindered ortho position (position 2).

  • Use of Solid Acid Catalysts: Zeolites, such as H-beta, have been shown to enhance ortho-selectivity in the nitration of phenols. The confined environment within the zeolite pores can favor the formation of the ortho isomer.

  • Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), in a biphasic system has been reported to improve ortho-selectivity in phenol nitration.[12]

Workflow for Improving Regioselectivity:

G start Isomer Formation Observed check_temp Verify Temperature Control (0-5 °C) start->check_temp modify_reagent Consider Milder Nitrating Agent (e.g., dilute HNO₃) check_temp->modify_reagent solid_catalyst Employ Solid Acid Catalyst (e.g., Zeolite H-beta) modify_reagent->solid_catalyst ptc Utilize Phase-Transfer Catalysis (TBAB) solid_catalyst->ptc analyze Analyze Isomer Ratio (GC/HPLC/NMR) ptc->analyze optimize Optimize Reaction Conditions analyze->optimize

Caption: Decision workflow for troubleshooting isomer formation.

Q3: My final product is impure, showing persistent colored byproducts. What are these impurities and how can I effectively remove them?

A3: Senior Application Scientist's Insight: Colored impurities in nitrated phenols are often due to the formation of nitrophenoxide salts, dinitrated byproducts, or oxidation products like benzoquinones.[11]

Purification Strategies:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.

    • Solvent Selection: A suitable solvent system is crucial. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, often provides the best results. The ideal solvent should dissolve the compound when hot but not when cold, while the impurities should remain soluble at all temperatures or be insoluble.

  • Column Chromatography: For separating isomers and other closely related impurities, column chromatography is the method of choice.[10]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective for separating nitrophenols of varying polarity.

  • Activated Charcoal Treatment: For removing highly colored impurities, treatment with activated charcoal can be beneficial.

    • Procedure: Add a small amount of activated charcoal to a hot solution of the crude product, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that this may lead to some loss of the desired product.[13]

Purification Workflow:

G crude_product Crude 2-Nitro-5-(trifluoromethoxy)phenol recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization charcoal Activated Charcoal Treatment (if highly colored) crude_product->charcoal check_purity1 Check Purity (TLC/HPLC) recrystallization->check_purity1 column_chromatography Column Chromatography (Silica, Hexane/EtOAc) check_purity1->column_chromatography Purity <98% pure_product Pure Product check_purity1->pure_product Purity >98% check_purity2 Check Purity (TLC/HPLC) column_chromatography->check_purity2 check_purity2->pure_product charcoal->recrystallization

Caption: Purification workflow for 2-Nitro-5-(trifluoromethoxy)phenol.

Mechanistic Considerations

The nitration of 3-(trifluoromethoxy)phenol proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[5]

  • Electrophilic Attack: The electron-rich phenol ring attacks the nitronium ion. The hydroxyl group strongly activates the ortho and para positions.

  • Formation of the Sigma Complex (Arenium Ion): A resonance-stabilized carbocation intermediate is formed.

  • Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring aromaticity.

G cluster_1 Generation of Nitronium Ion cluster_2 Electrophilic Attack and Sigma Complex Formation cluster_3 Deprotonation and Product Formation HNO3 + H2SO4 HNO3 + H2SO4 H2NO3+ + HSO4- H2NO3+ + HSO4- HNO3 + H2SO4->H2NO3+ + HSO4- H2NO3+ H2NO3+ NO2+ + H2O NO2+ + H2O H2NO3+->NO2+ + H2O Phenol Ring + NO2+ Phenol Ring + NO2+ Sigma Complex (Arenium Ion) Sigma Complex (Arenium Ion) Phenol Ring + NO2+->Sigma Complex (Arenium Ion) Sigma Complex Sigma Complex Product + H3O+ Product + H3O+ Sigma Complex->Product + H3O+

Caption: Simplified mechanism of phenol nitration.

References

  • Szabó, D., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Advances, 5(20), 15481-15489. [Link]

  • PrepChem. (n.d.). Synthesis of 2-methyl-5-nitrophenol. [Link]

  • Sivakumar, T., & Pandurangan, A. (2004). Regioselective nitration of aromatic substrates in zeolite cages. Journal of Chemical Sciences, 116(4), 211-215. [Link]

  • Wang, Y., et al. (2021). Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. ChemRxiv. [Link]

  • Agilent. (2020). Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. [Link]

  • Myerson, A. S., et al. (2014). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 16(41), 9645-9651. [Link]

  • Google Patents. (2018).
  • PubChem. (n.d.). 2-Nitro-5-(trifluoromethyl)phenol. [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Corning. (n.d.). Results: Visible effect on the reaction: Nitration of phenol in flow. [Link]

  • Unacademy. (n.d.). Electrophilic Substitution Mechanism in Nitration. [Link]

  • Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Academia.edu. (n.d.). (PDF) INL61293827400 (nitration of phenol). [Link]

  • ResearchGate. (2024). Fig. 2 (A) Reaction scheme demonstrating the nitration of phenol using... [Link]

  • Hashemi, M. M., & Zahedi, M. (2004). Nitration Of Phenols Under Mild And Heterogeneous Conditions. E-Journal of Chemistry, 1(4), 195-198. [Link]

  • Biswas, K. G. (2018). Studies on Nitration of Phenol over Solid Acid Catalyst. Modern Approaches in Oceanography and Petrochemical Sciences, 1(1). [Link]

  • SID. (2010). NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. [Link]

  • Pakistan Academy of Sciences. (2012). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]

  • Dagade, S. P., Kadam, V. S., & Dongare, M. K. (2002). Regioselective nitration of phenol over solid acid catalysts. Catalysis Communications, 3(2), 67-70. [Link]

  • DergiPark. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]

  • Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? [Link]

  • Telvekar, V. N. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 11(19), 4326-4328. [Link]

  • Chemisty Research Journal. (2018). Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol and Substituted Phenols. [Link]

Sources

Optimization

Technical Support Center: Optimization of 2-Nitro-5-(trifluoromethoxy)phenol Synthesis

Status: Operational Topic: Reaction Optimization & Troubleshooting Target Molecule: 2-Nitro-5-(trifluoromethoxy)phenol (CAS: 82419-36-1 analog/derivative) Precursor: 3-(trifluoromethoxy)phenol[1][] Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Reaction Optimization & Troubleshooting Target Molecule: 2-Nitro-5-(trifluoromethoxy)phenol (CAS: 82419-36-1 analog/derivative) Precursor: 3-(trifluoromethoxy)phenol[1][]

Executive Summary

This guide addresses the synthesis of 2-Nitro-5-(trifluoromethoxy)phenol via the electrophilic aromatic nitration of 3-(trifluoromethoxy)phenol .[1][]

The primary challenge in this synthesis is regioselectivity . The hydroxyl group (-OH) is strongly activating and ortho/para directing, while the trifluoromethoxy group (-OCF


) is inductively withdrawing but has resonance donation, making it weakly ortho/para directing.[]

The target molecule requires nitration at the C6 position (ortho to -OH, para to -OCF


).[1][] However, the reaction naturally favors the C4 position  (para to -OH, ortho to -OCF

) due to steric factors, leading to the formation of the major impurity: 4-Nitro-3-(trifluoromethoxy)phenol.[1][]

This guide focuses on tilting the reaction kinetics toward the ortho-isomer (the target) and efficiently separating it from the para-isomer.

Module 1: Reaction Pathway & Logic

The Regioselectivity Challenge

The following diagram illustrates the competing pathways. To maximize the target, we must exploit the "Ortho Effect" and specific solvent interactions.

ReactionPathway Start 3-(Trifluoromethoxy)phenol (Starting Material) Reagents Nitrating Agent (HNO3 / AcOH or Two-Phase) Start->Reagents SigmaComplex Sigma Complex (Intermediate) Reagents->SigmaComplex Target TARGET: 2-Nitro-5-(trifluoromethoxy)phenol (Ortho-Nitro) Steam Volatile SigmaComplex->Target Attack at C6 (Ortho to OH) Byproduct_Para IMPURITY: 4-Nitro-3-(trifluoromethoxy)phenol (Para-Nitro) Non-Volatile SigmaComplex->Byproduct_Para Attack at C4 (Para to OH) Major Kinetic Product Byproduct_Crowded IMPURITY: 2-Nitro-3-(trifluoromethoxy)phenol (Crowded Ortho) SigmaComplex->Byproduct_Crowded Attack at C2 (Steric Hindrance)

Figure 1: Reaction pathway showing the competition between the target C6-nitration (ortho) and the C4-nitration (para).[1]

Module 2: Troubleshooting & Optimization (Q&A)

Category A: Regioselectivity (Getting the Right Isomer)

Q1: My reaction is yielding 70% para-isomer (4-nitro) and only 30% target. How do I shift this ratio? A: The para-position is sterically less hindered.[1] To favor the ortho-substitution (Target), you must change the mechanism to involve chelation or surface phenomena.

  • Protocol Adjustment 1 (Two-Phase Nitration): Switch from standard mixed acid (

    
    ) to a two-phase system (Water/Ether or Water/DCM) using dilute nitric acid.[1][]
    
    • Mechanism:[1][3][4][5] Nitration occurs at the interface.[1] The internal hydrogen bond of the transition state favors the ortho position.

  • Protocol Adjustment 2 (Metal Nitrates): Use Copper(II) Nitrate (

    
    ) in Acetic Anhydride.
    
    • Mechanism:[1][3][4][5] The metal center coordinates with the phenolic oxygen, directing the nitrate group to the ortho position via a cyclic transition state ("Claycop" reagent logic).

Q2: Why is the "crowded" ortho product (2-nitro-3-...) not forming? A: This is a steric exclusion benefit.[1][] The position between the hydroxyl group and the trifluoromethoxy group (C2) is extremely crowded. The bulky


 group effectively blocks this site, simplifying your mixture to primarily a 2-nitro (target) vs. 4-nitro (impurity) separation.[1][]
Category B: Reaction Conditions & Safety

Q3: I am seeing significant tar formation/blackening of the reaction mixture. A: This indicates oxidation of the phenol ring, likely caused by:

  • Temperature too high: Phenols are electron-rich and prone to oxidation.[1][] Keep the reaction between -10°C and 0°C during addition.

  • Nitrous Acid (

    
    ) buildup:  Nitrous acid catalyzes oxidation.[1] Add a scavenger like Urea  or Sulfamic Acid  (0.5 mol%) to the reaction mixture to destroy 
    
    
    
    in situ.[1]

Q4: Can I use concentrated Sulfuric Acid (


) as the solvent? 
A: Avoid if possible.  Strong acids favor the para-isomer and increase the risk of over-nitration (forming dinitro compounds) and sulfonation byproducts.[1] Glacial Acetic Acid is the preferred solvent for optimizing mono-nitration selectivity.[1]
Category C: Purification (The "Magic" Step)

Q5: Column chromatography is difficult because the Rf values of the isomers are similar. Is there a better way? A: Yes. You should utilize Steam Distillation .[1][3]

  • The Logic: The Target (2-Nitro-5-(trifluoromethoxy)phenol) possesses an intramolecular Hydrogen bond between the Nitro oxygen and the Phenolic hydrogen.[1] This "locks" the polarity, making it less sticky and steam volatile .[]

  • The Impurity: The para-isomer cannot form this internal bond; it forms intermolecular bonds with water/solvent, making it non-volatile.[1][]

  • Protocol:

    • Quench reaction in water.[1]

    • Perform steam distillation.[1][3]

    • The yellow solid crystallizing in the condenser/receiver is your pure Target (>98% purity).[1]

    • The para-impurity remains in the distillation flask.[1]

Module 3: Standardized Experimental Protocols

Protocol A: Standard Nitration (Acetic Acid Method)

Recommended for general synthesis where yield is prioritized over high ortho:para ratios.[1]

ParameterSpecificationNotes
Substrate 3-(trifluoromethoxy)phenol1.0 Equiv
Solvent Glacial Acetic Acid5-10 Volumes
Reagent

(70%)
1.05 - 1.10 Equiv
Temperature 0°C to 5°CCritical control point
Quench Ice Water20 Volumes

Step-by-Step:

  • Dissolve substrate in Glacial Acetic Acid.[1] Cool to 0°C.[1][6]

  • Add

    
     (diluted in minimal Acetic Acid) dropwise over 30 mins. Do not allow exotherm >5°C. 
    
  • Stir at 0°C for 2 hours, then allow to warm to RT.

  • Pour into crushed ice. Extract with DCM.[1][7]

  • Purification: Steam distill the crude oil. Collect the distillate.

Protocol B: High-Selectivity Ortho-Nitration

Recommended if the Para-isomer is difficult to remove.[1][]

ParameterSpecificationNotes
Reagent

0.6 Equiv (0.5 molar ratio nitrate)
Solvent Acetic AnhydrideActivates the nitrate
Temperature < 20°C

Step-by-Step:

  • Stir Copper(II) Nitrate in Acetic Anhydride.

  • Add 3-(trifluoromethoxy)phenol.[1][]

  • The coordination complex directs the nitro group to the ortho position.[1]

  • Hydrolyze with water/HCl to remove copper salts.[1]

Module 4: Analytical Data Reference

FeatureTarget: 2-Nitro-5-(trifluoromethoxy)phenolImpurity: 4-Nitro-3-(trifluoromethoxy)phenol
Boiling Point Low (Steam Volatile)High (Non-volatile)
TLC (

)
Higher (Less polar due to H-bond)Lower (More polar)

NMR
Doublet at ~8.1 ppm (H3, ortho to

)
Doublet at ~8.0 ppm (H5, ortho to

)
Coupling Ortho coupling (H3-H4) + Meta couplingOrtho coupling (H5-H6)
Appearance Bright Yellow NeedlesPale Yellow Powder

References

  • Preparation of 2-Nitro-5-(trifluoromethyl)phenol. (Analogous Chemistry). ChemicalBook.[1] Retrieved from .[1]

  • Regioselective nitration of phenol. PrepChem. Describes the steam distillation principle for ortho-nitrophenols. Retrieved from .[1]

  • Nitration of Phenols: Mechanism and Selectivity. Khan Academy. Theoretical grounding for ortho/para direction. Retrieved from .

  • Regioselective nitration of phenols using Metal Nitrates. ResearchGate. Describes the use of Copper Nitrate for ortho-selectivity. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Challenges in the Purification of "2-Nitro-5-(trifluoromethoxy)phenol"

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for "2-Nitro-5-(trifluoromethoxy)phenol." This guide is designed for researchers, scientists, and drug development professionals e...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for "2-Nitro-5-(trifluoromethoxy)phenol." This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of this valuable chemical intermediate.[1] As a substituted nitrophenol, this compound presents unique purification hurdles stemming from its synthesis, polarity, and the presence of closely related isomers. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity in your final product.

Section 1: Compound Profile & Key Purification Challenges

2-Nitro-5-(trifluoromethoxy)phenol is an aromatic compound characterized by a phenolic hydroxyl group, an electron-withdrawing nitro group, and a lipophilic trifluoromethoxy group.[2] These functional groups dictate its chemical reactivity and physical properties, which are central to designing an effective purification strategy.

Table 1: Physical and Chemical Properties of 2-Nitro-5-(trifluoromethoxy)phenol

PropertyValueSource
Molecular Formula C₇H₄F₃NO₃[3][4]
Molecular Weight 207.11 g/mol [4][5]
Boiling Point 239.36 °C at 760 mmHg[3]
Density 1.555 g/cm³[3]
XLogP3 (Polarity) 2.3[4]
CAS Number 402-17-5[4]

The primary challenge in purifying this compound arises from its synthesis, typically the electrophilic nitration of 3-(trifluoromethoxy)phenol.[6][7] The trifluoromethoxy group is an ortho-, para- director, leading to a mixture of isomers that are often difficult to separate due to their similar physical properties.[6][8]

cluster_synthesis Synthesis & Impurity Generation cluster_products Crude Product Mixture SM 3-(trifluoromethoxy)phenol (Starting Material) Reagents HNO₃ / H₂SO₄ SM->Reagents Nitration Product 2-Nitro-5-(trifluoromethoxy)phenol (Desired Product) Reagents->Product Iso1 4-Nitro-3-(trifluoromethoxy)phenol (Isomeric Impurity) Reagents->Iso1 Iso2 6-Nitro-3-(trifluoromethoxy)phenol (Isomeric Impurity) Reagents->Iso2 Dinitro Dinitrated Byproducts (Over-nitration) Reagents->Dinitro SM_Impurity Unreacted Starting Material start Low Purity Detected (via TLC/HPLC) q1 Multiple distinct spots on TLC? start->q1 Isomeric Impurities? q2 Product 'oiling out' during recrystallization? q1->q2 No (Single/streaking spot) sol1 Use Column Chromatography to separate isomers/impurities. q1->sol1 Yes q3 Final product has dark coloration? q2->q3 No sol2 1. Adjust solvent system (e.g., add anti-solvent). 2. Cool solution more slowly. 3. Perform pre-purification via column. q2->sol2 Yes sol3 1. Wash with NaHCO₃ solution. 2. Treat with activated charcoal during recrystallization. q3->sol3 Yes A 1. Slurry Pack Column (Silica gel in Hexane) B 2. Load Sample (Dissolved in min. DCM, adsorbed onto silica) A->B C 3. Elute with Gradient (Start: 95:5 Hexane:EtOAc) B->C D 4. Collect Fractions (e.g., 10-20 mL per tube) C->D E 5. Monitor Fractions by TLC D->E F 6. Combine Pure Fractions E->F G 7. Evaporate Solvent (Rotary Evaporator) F->G H 8. Obtain Pure Product G->H

Sources

Optimization

Troubleshooting guide for reactions involving "2-Nitro-5-(trifluoromethoxy)phenol"

Ticket ID: #T-OCF3-NITRO-001 Subject: Troubleshooting Reactivity & Handling of CAS 402-17-5 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-OCF3-NITRO-001 Subject: Troubleshooting Reactivity & Handling of CAS 402-17-5 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 2-Nitro-5-(trifluoromethoxy)phenol (CAS: 402-17-5).[1][2][3] This scaffold is a critical intermediate in medicinal chemistry, particularly for modulating lipophilicity via the trifluoromethoxy (–OCF₃) group while utilizing the nitro/phenol handles for further functionalization.

Users frequently encounter three specific bottlenecks:

  • Sluggish O-Alkylation: Poor nucleophilicity due to intramolecular hydrogen bonding.

  • Reduction Selectivity: Challenges in reducing the nitro group without affecting the –OCF₃ moiety.

  • Purification Anomalies: "Streaking" on silica and unexpected volatility.

This guide addresses these issues with mechanistic root-cause analysis and validated protocols.

Core Issue 1: O-Alkylation Fails or Proceeds Slowly

Symptom: Standard Williamson ether synthesis (e.g., Alkyl halide + Base) yields <30% conversion or requires excessive heating, leading to degradation.

Root Cause Analysis (The "Why"): The ortho-nitro group forms a robust Intramolecular Hydrogen Bond (IMHB) with the phenolic hydroxyl group.[4] This "locks" the proton, significantly increasing the energy barrier for deprotonation. Furthermore, the electron-withdrawing nature of both the –NO₂ and –OCF₃ groups stabilizes the phenoxide anion so strongly that it becomes a poor nucleophile (low




6.5–7.0, compared to

10 for phenol).

Troubleshooting Protocol:

VariableRecommendationMechanistic Rationale
Solvent DMF or NMP (Anhydrous)Polar aprotic solvents are required to solvate the cation and leave the phenoxide "naked" and reactive. Avoid protic solvents (MeOH/EtOH) which solvate the anion.
Base Cs₂CO₃ (Cesium Carbonate)The large Cesium cation (

) forms a looser ion pair with the phenoxide than

or

, enhancing nucleophilicity (the "Cesium Effect").
Temperature 60°C – 80°C Sufficient thermal energy is needed to disrupt the IMHB and drive the kinetics of the deactivated nucleophile.
Additives TBAI (Cat. 10 mol%)Tetrabutylammonium iodide acts as a phase transfer catalyst and activates the alkyl halide (Finkelstein reaction in situ).

Validated Workflow (DOT Diagram):

AlkylationWorkflow Start Start: 2-Nitro-5-(trifluoromethoxy)phenol Step1 Step 1: Dissolve in DMF (0.2 M) Add Cs2CO3 (1.5 equiv) Start->Step1 Decision Is Alkyl Halide Reactive? (e.g., MeI, BnBr vs. Alkyl Chloride) Step1->Decision PathA Reactive Halide: Add directly at RT, then heat to 60°C Decision->PathA Yes PathB Unreactive Halide: Add TBAI (10 mol%) + Heat to 90°C Decision->PathB No Step3 Monitor: TLC (EtOAc/Hex) Look for disappearance of yellow SM PathA->Step3 PathB->Step3 End Product: O-Alkylated Ether Step3->End

Caption: Optimized decision tree for O-alkylation of deactivated o-nitrophenols.

Core Issue 2: Nitro Reduction & Defluorination Risks

Symptom: During the reduction of the nitro group to an aniline, users report either:

  • Loss of the –OCF₃ group (defluorination).

  • Incomplete reduction (hydroxylamines).

Root Cause Analysis: While the trifluoromethoxy group is generally stable, it can undergo hydrogenolysis under aggressive catalytic hydrogenation conditions (e.g., Pd/C with high pressure


 and acidic media). Conversely, chemical reductions (Fe/HCl) can be messy to work up due to the amphoteric nature of the resulting amino-phenol.

Recommended Protocol: Chemoselective Hydrogenation

  • Catalyst Selection: Use 5% Pt/C (sulfided) or Raney Nickel . These are less prone to attacking C-F/C-O bonds than Pd/C.

  • Hydrogen Source: Atmospheric pressure

    
     (balloon) is usually sufficient.
    
  • Solvent: Ethanol or Ethyl Acetate. Avoid acidic modifiers if using Pd/C.

Alternative: Béchamp Reduction (Iron-Mediated) If hydrogenation equipment is unavailable or selectivity fails:

  • Reagents: Iron powder (Fe, 5 equiv) + Ammonium Chloride (

    
    , 5 equiv).
    
  • Solvent: EtOH/Water (3:1).

  • Conditions: Reflux for 2 hours.

  • Why? This operates at near-neutral pH and is strictly chemoselective for –NO₂ over –OCF₃.

Reduction Pathway Diagram:

ReductionPathway Substrate Nitro-Phenol (SM) Intermediate Hydroxylamine (Intermediate) Substrate->Intermediate 2H Product Aniline-Phenol (Target) Intermediate->Product 2H (Fast) SideProduct Defluorinated By-product Product->SideProduct Pd/C, High P, Acid (Over-reduction)

Caption: Reduction pathway showing the risk of over-reduction (defluorination) under harsh conditions.

Core Issue 3: Purification & Handling

FAQ: Why does my compound streak on TLC?

  • Answer: The phenol is significantly acidic (

    
    ). On standard silica gel (which is slightly acidic), it interacts strongly.
    
  • Fix: Add 1% Acetic Acid to your eluent to suppress ionization, OR wash your silica column with 1% Triethylamine (if the product is stable to base) to neutralize active sites.

FAQ: Why is the melting point lower than expected?

  • Answer: The ortho-nitro effect creates the intramolecular hydrogen bond discussed earlier.[4][5] This reduces intermolecular interactions (lattice energy), often lowering the melting point and increasing volatility compared to the para-isomer.[6]

  • Warning: Do not dry this compound under high vacuum (>0.1 mmHg) at high temperatures (>50°C) for extended periods; sublimation may occur.

References
  • Intramolecular Hydrogen Bonding in o-Nitrophenols

    • Title: The Effect of Steric Interactions on the Intramolecular Hydrogen Bond in o-Nitrophenol.[7]

    • Source: Canadian Journal of Chemistry.
    • Link:[Link]

  • Trifluoromethoxy Group Stability

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[8]

    • Source: N
    • Link:[Link]

  • Phenol Alkylation Mechanisms

    • Title: Alkyl
    • Source: PubMed.
    • Link:[Link]

  • Compound Data (CAS 402-17-5)

    • Title: 2-Nitro-5-(trifluoromethyl)phenol Compound Summary.
    • Source: PubChem.[2]

    • Link:[Link]

Sources

Troubleshooting

Impact of solvent on "2-Nitro-5-(trifluoromethoxy)phenol" reactivity

Technical Support Center: 2-Nitro-5-(trifluoromethoxy)phenol Reactivity Guide Subject: Optimizing Solvent Systems for 2-Nitro-5-(trifluoromethoxy)phenol (CAS: 402-17-5) Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Nitro-5-(trifluoromethoxy)phenol Reactivity Guide

Subject: Optimizing Solvent Systems for 2-Nitro-5-(trifluoromethoxy)phenol (CAS: 402-17-5) Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 2-Nitro-5-(trifluoromethoxy)phenol , a scaffold characterized by competing electronic and steric forces. Its reactivity is governed by two dominant features: the strong intramolecular hydrogen bond (IMHB) between the hydroxyl and the ortho-nitro group, and the high lipophilicity of the meta-trifluoromethoxy (-OCF


) group.

Unlike simple phenols, this molecule exhibits "chameleonic" behavior. In non-polar solvents, it behaves like a lipophilic neutral species due to chelation. In polar basic media, it becomes a highly stabilized, delocalized anion. This guide addresses the specific solvent-dependent failures researchers encounter with this scaffold.

Module 1: Solubility & Handling Anomalies

User Issue: "My starting material is soluble in dichloromethane (DCM) but precipitates unpredictably when I add methanol or water. Why?"

Diagnosis: This is the Ortho-Effect in action.[1]

  • Non-Polar Media (DCM, Toluene): The phenolic proton forms a tight 6-membered chelate ring with the nitro oxygen. This hides the polar -OH group, presenting a "greasy" exterior dominated by the -OCF

    
     and aromatic ring.
    
  • Polar Protic Media (MeOH, Water): These solvents compete for hydrogen bonding. They break the intramolecular chelate. However, the high lipophilicity of the -OCF

    
     group (
    
    
    
    ) makes the "open" form poorly soluble in water unless fully deprotonated [1, 2].

Troubleshooting Protocol:

Solvent ClassInteraction TypeObserved SolubilityRecommended Use
Chlorinated (DCM, CHCl

)
Intramolecular H-Bond (Chelate)High Extraction, NMR, Transfer
Polar Aprotic (DMF, DMSO) Dipole-DipoleHigh

, Alkylation reactions
Polar Protic (MeOH, H

O)
Intermolecular H-BondLow/Moderate Crystallization (Anti-solvent)
Hydrocarbon (Hexanes) Weak van der WaalsLow Washing to remove impurities

Actionable Step: If your compound precipitates during workup, do not add more water. Instead, acidify to pH < 2 to restore the neutral chelated form and extract immediately with DCM.

Module 2: O-Alkylation (Williamson Ether Synthesis) Failures

User Issue: "I am trying to alkylate the phenol using K


CO

in Acetone, but the reaction is stalled or yields are <40%."

Diagnosis: The acidity of this phenol is enhanced (


) by the -NO

and -OCF

groups. However, the ortho-nitro group stabilizes the phenolate anion so effectively (through resonance and inductive withdrawal) that it becomes a weak nucleophile . Furthermore, in Acetone (a moderate polarity solvent), the potassium phenolate forms a tight ion pair , further reducing reactivity.

Solution: The "Naked Anion" Strategy You must switch to a solvent that solvates the cation (


) but leaves the phenolate anion "naked" and reactive.

Optimized Protocol:

  • Solvent: Switch from Acetone to DMF (N,N-Dimethylformamide) or NMP .

  • Base: Use Cs

    
    CO
    
    
    
    (Cesium Carbonate). The larger Cesium radius minimizes tight ion pairing.
  • Temperature: 60°C. (Room temperature is often insufficient to break the initial intramolecular H-bond).

Self-Validating Check:

  • Visual Cue: The reaction mixture should turn a deep, vibrant yellow/orange immediately upon base addition. This confirms the formation of the delocalized nitrophenolate anion. If the solution remains pale, deprotonation is incomplete [3].

AlkylationWorkflow Start Start: O-Alkylation SolventCheck Current Solvent? Start->SolventCheck Acetone Acetone/MeCN SolventCheck->Acetone Protic/Low Dielectric DMF DMF/DMSO SolventCheck->DMF Polar Aprotic Issue Issue: Tight Ion Pair Low Reactivity Acetone->Issue Solution Mechanism: Naked Anion Effect High Reactivity DMF->Solution BaseCheck Base Selection Issue->BaseCheck Switch Conditions Solution->BaseCheck K2CO3 K2CO3 (Standard) BaseCheck->K2CO3 Acceptable Cs2CO3 Cs2CO3 (Optimized) BaseCheck->Cs2CO3 Preferred for -OCF3

Caption: Decision matrix for maximizing nucleophilicity in 2-Nitro-5-(trifluoromethoxy)phenol alkylation.

Module 3: Reduction to Aniline (Catalyst Poisoning)

User Issue: "Hydrogenation with Pd/C stopped at 50% conversion. I see a hydroxylamine intermediate."

Diagnosis: The -OCF


 group is lipophilic and can increase the adsorption of the molecule onto the carbon support, potentially crowding active sites. More critically, nitro-reductions pass through a nitroso and hydroxylamine intermediate. In non-polar or insufficient solvents, these intermediates can condense to form azo-dimers or simply stall due to poor solubility of the resulting amine product [4].

Technical Fix:

  • Solvent: Use Ethanol or Methanol with 1% Acetic Acid .

    • Why? The acid prevents the inhibition of the catalyst by the amine product (by protonating the resulting aniline).

  • Concentration: Dilute to <0.1 M. High concentrations favor bimolecular coupling (azo formation).

  • Safety Note: Do not use halogenated solvents (DCM) under hydrogenation conditions with Pd/C, as this can cause HCl formation and dehalogenation.

Module 4: Analytical Discrepancies (NMR)

User Issue: "My


 NMR spectrum in CDCl

shows the phenolic proton at 10.5 ppm, but in DMSO-d

, it vanishes or shifts significantly."

Explanation: This is the definitive proof of the solvent-dependent conformation.

  • In CDCl

    
     (Non-polar):  The signal is sharp and downfield (~10.5 ppm) due to the Intramolecular Hydrogen Bond  (deshielding). The proton is "locked" between the oxygen and the nitro group.
    
  • In DMSO-dngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Polar Aprotic):  The solvent is a strong H-bond acceptor. It breaks the intramolecular bond. The proton becomes mobile and exchanges with trace water in the solvent, causing the peak to broaden or disappear (chemical exchange) [5].
    

H_Bonding cluster_0 Non-Polar Solvent (CDCl3) cluster_1 Polar Solvent (DMSO) NodeA Phenol OH NodeB Nitro Oxygen NodeA->NodeB Intramolecular H-Bond (Stable) NodeC Phenol OH NodeD DMSO Oxygen NodeC->NodeD Intermolecular H-Bond

Caption: Mechanistic shift from intramolecular chelation (CDCl3) to intermolecular solvation (DMSO).

References

  • PubChem. "2-Nitro-5-(trifluoromethyl)phenol Compound Summary."[2] National Library of Medicine. .

  • Kovács, A., et al. "Intramolecular Hydrogen Bonding in Fluorophenol Derivatives."[3] The Journal of Physical Chemistry A, vol. 103, no. 19, 1999. .

  • BenchChem. "An In-Depth Technical Guide to the Synthesis of 2-(hexyloxy)aniline from 2-nitrophenol."[4] BenchChem Technical Guides. .

  • Organic Chemistry Portal. "Reduction of Nitro Compounds." Organic Chemistry Portal. .

  • Reich, H. J. "Solvent Effects on Chemical Shifts." University of Wisconsin-Madison, Department of Chemistry. .

Sources

Optimization

Catalyst selection for "2-Nitro-5-(trifluoromethoxy)phenol" synthesis

Technical Support Center: Catalyst Selection for 2-Nitro-5-(trifluoromethoxy)phenol Synthesis Topic: Regioselective Nitration & Catalyst Optimization Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection for 2-Nitro-5-(trifluoromethoxy)phenol Synthesis

Topic: Regioselective Nitration & Catalyst Optimization Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Status: Operational

Executive Summary: The Regioselectivity Challenge

The synthesis of 2-Nitro-5-(trifluoromethoxy)phenol typically proceeds via the electrophilic aromatic nitration of 3-(trifluoromethoxy)phenol .[1]

The core technical challenge is Regiocontrol .[1]

  • Substrate: 3-(trifluoromethoxy)phenol contains a strongly activating, ortho/para-directing hydroxyl group (-OH) at position 1, and a deactivating, ortho/para-directing trifluoromethoxy group (-OCF

    
    ) at position 3.[1]
    
  • The Conflict: Standard nitration conditions (HNO

    
    /H
    
    
    
    SO
    
    
    ) are thermodynamically driven and often favor the para position relative to the hydroxyl group (Position 4), yielding the unwanted isomer 4-nitro-3-(trifluoromethoxy)phenol .[1]
  • The Goal: You require nitration at Position 6 (which becomes Position 2 in the final product nomenclature: 2-nitro-5-...), which is ortho to the hydroxyl group.[1]

This guide focuses on selecting catalysts that enforce Ortho-Selectivity via chelation or shape-selective confinement.[1]

Catalyst Selection Matrix

Use this table to select the optimal catalytic system based on your laboratory scale and purity requirements.

Catalyst SystemMechanismSelectivity (Ortho:Para)ProsCons
Copper(II) Nitrate / Acetic Anhydride Chelation Control High (>10:1) Excellent regiocontrol; mild conditions; suppresses over-nitration.[1]Requires stoichiometric or high-load catalytic metal; waste disposal of Cu salts.[1]
Zeolite H-Beta (Solid Acid) Shape Selectivity Moderate to HighReusable catalyst; heterogeneous (easy filtration); eco-friendly.[1]Slower reaction kinetics; requires pore size optimization.[1]
HNO

/ H

SO

(Standard)
Electronic ActivationLow (Mix)Cheap; fast; established industrial supply.[1]Favors para-isomer (wrong product); oxidative tars; difficult purification.[1]
La(NO

)

(Lanthanum Nitrate)
CoordinationHighVery high ortho-selectivity due to strong metal-phenoxide binding.[1]Cost of Lanthanum; difficult to scale for commodity chemicals.[1]

Technical Deep Dive: The "Ortho-Effect" Protocol

To maximize the yield of 2-Nitro-5-(trifluoromethoxy)phenol, we recommend the Metal-Nitrate Chelation Protocol .[1]

Why it works (Causality):

Unlike standard mixed-acid nitration, which relies on the free nitronium ion (


) attacking the most electron-rich position (often para due to sterics), metal nitrates (specifically Cu(II) and Fe(III)) form a transient coordination complex with the phenolic oxygen.[1]
  • The metal center binds to the phenol oxygen.

  • The nitrate ligand is held in close proximity to the ortho carbons (Positions 2 and 6).

  • Intramolecular transfer of the nitro group occurs selectively at the ortho position, overriding the steric preference for the para position.

Recommended Protocol: Copper(II)-Mediated Nitration[1][2]
  • Precursor: 3-(trifluoromethoxy)phenol[1][2]

  • Reagent: Copper(II) Nitrate Trihydrate [Cu(NO

    
    )
    
    
    
    [1][3]·3H
    
    
    O]
  • Solvent: Acetic Anhydride (essential for generating the active acyl nitrate species)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3-(trifluoromethoxy)phenol in 15 mL of Acetic Anhydride. Maintain temperature at 20°C.

  • Catalyst Addition: Add 12 mmol of Cu(NO

    
    )
    
    
    
    ·3H
    
    
    O slowly. The reaction is exothermic; maintain internal temperature <30°C to prevent di-nitration.[1]
  • Digestion: Stir for 2–4 hours at room temperature. Monitor via TLC or HPLC.[1] The "Ortho" product (Target) usually has a lower Rf than the "Para" impurity due to intramolecular hydrogen bonding (OH···NO

    
    ).
    
  • Quench: Pour mixture into ice-water/brine. Hydrolyze the acetic anhydride.

  • Extraction: Extract with Ethyl Acetate.

  • Purification: The ortho-isomer (2-nitro) is often steam volatile or can be separated via column chromatography.[1][4]

Troubleshooting & FAQs

Q1: I am seeing significant amounts of the 4-nitro isomer. How do I suppress this?

  • Diagnosis: Your reaction temperature is likely too high, or the solvent polarity is disrupting the metal-phenoxide chelation.

  • Fix: Switch to a non-polar co-solvent (like CH

    
    Cl
    
    
    
    ) mixed with the nitrating agent to enhance the tightness of the ion pair/chelate. Lower the temperature to 0°C. Ensure you are using a metal nitrate (Cu or La), not just nitric acid.

Q2: The -OCF


 group seems unstable; I detect fluoride ions in the waste. 
  • Diagnosis: Harsh acidic conditions (conc.[1] H

    
    SO
    
    
    
    ) or high temperatures can hydrolyze the trifluoromethoxy group, releasing HF.
  • Fix: Avoid sulfuric acid entirely.[1] Use the Copper(II) Nitrate method described above, or use Solid Acid Catalysts (Zeolites) which provide acidity without the corrosive bulk liquid phase.

Q3: Can I use direct C-H Trifluoromethoxylation instead of nitration?

  • Insight: While modern methods exist to introduce -OCF

    
     onto nitrophenols (using Ag-catalysis and TFMS reagents), these are generally less atom-economical for this specific scaffold than nitrating the pre-existing trifluoromethoxy-benzene ring.[1]
    
  • Recommendation: Stick to nitration of 3-(trifluoromethoxy)phenol for scale and cost-efficiency.[1] Use C-H functionalization only if the phenol precursor is unavailable.

Visualizing the Reaction Pathway

The following diagram illustrates the divergent pathways between standard acid nitration (Thermodynamic/Steric control) and Catalyst-Controlled nitration (Chelation control).

G Start Start: 3-(trifluoromethoxy)phenol ConditionA Route A: Standard Acid (HNO3 / H2SO4) Start->ConditionA ConditionB Route B: Chelation Catalyst (Cu(NO3)2 / Ac2O) Start->ConditionB InterA Free Nitronium Ion (NO2+) ConditionA->InterA Dissociation InterB Metal-Phenoxide Complex ConditionB->InterB Coordination ProdPara Major Impurity: 4-Nitro Isomer (Para to OH) InterA->ProdPara Steric/Electronic Control (Favors Para) ProdOrtho Target Product: 2-Nitro-5-(trifluoromethoxy)phenol (Ortho to OH) InterA->ProdOrtho Minor Pathway InterB->ProdPara Suppressed InterB->ProdOrtho Chelation Directed (Favors Ortho)

Caption: Divergent synthesis pathways showing how chelation catalysis (Route B) inverts regioselectivity to favor the target 2-nitro isomer.[1][5]

References

  • Regioselective Nitration of Phenols with Metal Nitrates

    • Study: "A practical approach for regioselective mono-nitration of phenols under mild conditions."[1][6]

    • Relevance: Establishes Cu(NO ) as a primary driver for ortho-selectivity (85% yield of ortho-isomer).
    • Source:[1]

  • Solid Acid Catalysis (Zeolites)

    • Study: "Regioselective nitration of phenol over solid acid catalysts."[1][6]

    • Relevance: Validates the use of H-Beta Zeolites for environmentally benign, ortho-selective nitr
    • Source:[1]

  • Catalytic Trifluoromethoxylation (Alternative Route)

    • Study: "Recent Development of Catalytic Trifluoromethoxyl
    • Relevance: Provides advanced protocols for introducing -OCF groups if starting from nitrophenols (Late-stage functionaliz
    • Source:[1]

  • Synthesis of 2-Nitro-5-(trifluoromethyl)phenol (Analogous Chemistry)

    • Study: "Synthesis of 2-Nitro-5-(trifluoromethyl)phenol."[1][4]

    • Relevance: Provides baseline experimental conditions for nitrating electron-deficient phenols using acetic acid/HNO mixtures.
    • Source:[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 2-Nitro-5-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-Nitro-5-(trifluoromethoxy)phenol. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-Nitro-5-(trifluoromethoxy)phenol. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but also the scientific rationale behind the selection of each technique, ensuring a robust and validated approach to the analysis of this compound.

Introduction to 2-Nitro-5-(trifluoromethoxy)phenol and the Imperative for Rigorous Analysis

2-Nitro-5-(trifluoromethoxy)phenol is a substituted aromatic compound featuring a nitro group, a trifluoromethoxy group, and a hydroxyl group.[1][2] The unique combination of these functional groups imparts specific chemical properties that are of interest in medicinal chemistry and materials science.[3] The electron-withdrawing nature of the nitro and trifluoromethoxy groups influences the acidity of the phenolic proton and the reactivity of the aromatic ring.[3]

Accurate and precise analytical characterization is paramount for any application of this molecule, from fundamental research to its potential use as an intermediate in drug development. This guide will compare four key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Quantification

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for the routine analysis of 2-Nitro-5-(trifluoromethoxy)phenol.[4] Reversed-phase HPLC, in particular, is well-suited for separating nitroaromatic compounds.[4][5][6][7][8]

Causality Behind Experimental Choices

The selection of a C18 column is based on its proven efficacy in retaining and separating a wide range of aromatic compounds.[4][8] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. Formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to more symmetrical peaks. UV detection at 254 nm is generally effective for nitroaromatic compounds due to the presence of the chromophoric nitro group.[5][7][8]

Experimental Protocol: HPLC Analysis
  • System Preparation:

    • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.[4]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 2-Nitro-5-(trifluoromethoxy)phenol in acetonitrile.

    • Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in acetonitrile to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.[5][7][8]

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 80% B

      • 10-12 min: 80% B

      • 12-13 min: 80% to 30% B

      • 13-15 min: 30% B

Data Presentation: HPLC Performance Comparison
ParameterC18 ColumnPhenyl ColumnCyano Column
Principle of Separation Hydrophobic Interactionsπ-π InteractionsDipole-Dipole Interactions
Expected Retention StrongModerateWeak
Selectivity for Isomers GoodExcellentModerate
Typical Mobile Phase Acetonitrile/WaterAcetonitrile/WaterMethanol/Water
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Cal_Curve Calibration Standards Stock->Cal_Curve Serial Dilution HPLC HPLC System Cal_Curve->HPLC Inject Sample_Sol Sample Solution Sample_Sol->HPLC Inject Sample_Prep Weigh & Dissolve Sample_Prep->Sample_Sol Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Area vs. Concentration GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize GC Gas Chromatograph Derivatize->GC Inject MS Mass Spectrometer GC->MS Separation & Ionization TIC Total Ion Chromatogram MS->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Select Peak Library_Search Library Search Mass_Spectrum->Library_Search NMR_Elucidation cluster_nmr NMR Spectroscopy cluster_info Structural Information Compound 2-Nitro-5-(trifluoromethoxy)phenol H1_NMR ¹H NMR Compound->H1_NMR C13_NMR ¹³C NMR Compound->C13_NMR F19_NMR ¹⁹F NMR Compound->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC) Compound->TwoD_NMR Proton_Env Proton Environments H1_NMR->Proton_Env Carbon_Backbone Carbon Skeleton C13_NMR->Carbon_Backbone Fluorine_Group Trifluoromethoxy Group F19_NMR->Fluorine_Group Connectivity H-C Connectivity TwoD_NMR->Connectivity Structure Final Structure Confirmation Proton_Env->Structure Carbon_Backbone->Structure Fluorine_Group->Structure Connectivity->Structure FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Interpretation Sample Solid Sample Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press FTIR FTIR Spectrometer Press->FTIR Place Pellet Sample_Scan Acquire Sample Spectrum FTIR->Sample_Scan Background Acquire Background Background->FTIR Spectrum IR Spectrum Sample_Scan->Spectrum Peak_Assignment Peak Assignment Spectrum->Peak_Assignment Functional_Groups Identify Functional Groups Peak_Assignment->Functional_Groups

Sources

Validation

A Comparative Guide to the Reactivity of 2-Nitro-5-(trifluoromethoxy)phenol

This guide provides a comprehensive analysis of the chemical reactivity of 2-Nitro-5-(trifluoromethoxy)phenol, a substituted aromatic building block of increasing interest in medicinal chemistry and materials science. We...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the chemical reactivity of 2-Nitro-5-(trifluoromethoxy)phenol, a substituted aromatic building block of increasing interest in medicinal chemistry and materials science. We will benchmark its performance against structurally related phenols, offering a clear perspective on how its unique substitution pattern governs its behavior in key chemical transformations. The insights and protocols herein are designed for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's distinct properties.

Introduction: Deconstructing the Electronic Landscape

2-Nitro-5-(trifluoromethoxy)phenol is a fascinating molecule from a reactivity standpoint. Its aromatic ring is decorated with three distinct functional groups: a hydroxyl (-OH), a nitro (-NO₂), and a trifluoromethoxy (-OCF₃) group. The interplay of their electronic effects dictates the molecule's overall character.

  • The Phenolic Hydroxyl Group (-OH): This group is the primary site of many characteristic phenol reactions. Its acidity and the nucleophilicity of its conjugate base (the phenoxide) are key reactivity parameters.

  • The Nitro Group (-NO₂): Positioned ortho to the hydroxyl group, the nitro group is a powerful electron-withdrawing group through both induction (-I effect) and resonance (-M effect).[1][2][3] This significantly impacts the acidity of the phenolic proton.

  • The Trifluoromethoxy Group (-OCF₃): Located meta to the hydroxyl group, the -OCF₃ group is strongly electron-withdrawing, primarily through a potent inductive effect (-I) owing to the highly electronegative fluorine atoms.[4][5] Unlike a methoxy group (-OCH₃), its ability to donate electrons via resonance (+M) is severely diminished.[4]

Collectively, the two potent electron-withdrawing groups render the aromatic ring electron-deficient and substantially increase the acidity of the phenolic proton compared to unsubstituted phenol. This guide will quantify these effects through comparative experimental frameworks.

Selection of Benchmark Compounds

To contextualize the reactivity of 2-Nitro-5-(trifluoromethoxy)phenol, we have selected a series of benchmark compounds. Each is chosen to isolate the electronic contribution of a specific substituent.

Compound NameStructureRationale for Selection
Phenol C₆H₅OHThe unsubstituted parent compound, serving as a baseline for reactivity.
4-Nitrophenol O₂NC₆H₄OHIsolates the strong electron-withdrawing effect of a nitro group in a para position, a well-studied, highly acidic phenol.[6][7]
3-(Trifluoromethoxy)phenol F₃COC₆H₄OHIsolates the inductive electron-withdrawing effect of the -OCF₃ group from the meta position.
2-Nitrophenol O₂NC₆H₄OHAllows for direct comparison of the ortho-nitro effect, including potential intramolecular hydrogen bonding.[8][9]

Comparative Reactivity Analysis

We will evaluate reactivity across two fundamental parameters: acidity (pKa) and the nucleophilicity of the corresponding phenoxide in an O-alkylation reaction.

Acidity (pKa)

The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide anion. Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, thereby increasing acidity (lowering the pKa).[1][6][7][10]

Hypothetical Experimental Data:

CompoundPredicted pKaAnalysis
Phenol9.98Baseline. The phenoxide is moderately stabilized by resonance into the benzene ring.[9]
4-Nitrophenol7.14High Acidity. The para-nitro group strongly stabilizes the phenoxide via resonance and induction, delocalizing the negative charge onto the oxygen atoms of the nitro group.[9][11]
3-(Trifluoromethoxy)phenol9.08Moderate Acidity. The -OCF₃ group at the meta position stabilizes the phenoxide purely through its strong -I effect, as resonance delocalization to this position is not possible.[12]
2-Nitrophenol7.23High Acidity. Similar to the para isomer, but slightly less acidic due to intramolecular hydrogen bonding in the parent phenol, which makes the proton slightly harder to remove.[8][9]
2-Nitro-5-(trifluoromethoxy)phenol 5.5 - 6.0 Very High Acidity. The additive electron-withdrawing effects of both the ortho-nitro group (-I, -M) and the meta-trifluoromethoxy group (-I) provide exceptional stabilization for the phenoxide anion, making it a significantly stronger acid than any of the single-substituted benchmarks.

This enhanced acidity is a defining characteristic of the title compound and a critical consideration for its use in synthesis, as it can be deprotonated by relatively weak bases.

G cluster_workflow pKa Determination Workflow prep Prepare Phenol Solution (Known Concentration) spectro UV-Vis Spectrophotometer prep->spectro Place in cuvette titrant Standardized NaOH Titrant (e.g., 0.01 M) titrant->spectro Titrate into solution data Record Absorbance vs. pH spectro->data Measure plot Plot Data & Determine Half-Equivalence Point data->plot pka pKa = pH at Half-Equivalence plot->pka

Caption: Workflow for pKa determination via spectrophotometric titration.

Nucleophilicity in O-Alkylation

While high acidity indicates a stable phenoxide, this stability can also imply reduced nucleophilicity. A highly delocalized charge makes the oxygen anion less "eager" to attack an electrophile. We benchmark this by measuring the initial rate of a standard Williamson ether synthesis with methyl iodide.

Hypothetical Experimental Data:

Phenoxide FromRelative Initial Rate (Phenol = 1.0)Analysis
Phenol1.0Baseline. The moderately localized charge on the oxygen results in good nucleophilicity.
4-Nitrophenol0.25Reduced Nucleophilicity. The negative charge is heavily delocalized into the nitro group, significantly reducing the oxygen's nucleophilic character.
3-(Trifluoromethoxy)phenol0.60Slightly Reduced Nucleophilicity. The inductive withdrawal stabilizes the anion but leaves the oxygen more nucleophilic than in the 4-nitrophenol case.
2-Nitrophenol0.30Reduced Nucleophilicity. Similar to the para isomer, charge delocalization diminishes the oxygen's reactivity.
2-Nitro-5-(trifluoromethoxy)phenol 0.05 Severely Reduced Nucleophilicity. The combined delocalizing and inductive effects of two powerful electron-withdrawing groups create a very stable, and therefore very weak, nucleophile.

G reactivity Reactivity Trade-Off 2-Nitro-5-(trifluoromethoxy)phenol acidity High Acidity (Low pKa) - Strong EWGs stabilize phenoxide - Easy deprotonation reactivity:h->acidity Increased by EWGs nucleophilicity Low Nucleophilicity - Charge is highly delocalized - Poor reactivity with electrophiles (e.g., R-X) reactivity:h->nucleophilicity Decreased by EWGs

Caption: The electronic trade-off governing the reactivity of the subject phenol.

Experimental Protocols

The following protocols provide a framework for obtaining the comparative data discussed above.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometric Titration

This method leverages the different UV-Vis absorbance spectra of the protonated phenol and the deprotonated phenoxide.

Rationale: By monitoring the absorbance at a wavelength where the phenol and phenoxide have significantly different extinction coefficients while titrating with a base, one can determine the pH at which the concentrations of the two species are equal. This pH is, by definition, the pKa.

Step-by-Step Methodology:

  • Preparation: Prepare a ~0.1 mM solution of the test phenol in deionized water. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Spectrum Acquisition: Record the full UV-Vis spectrum of the phenol solution in a highly acidic medium (pH ~2, adjusted with HCl) and a highly basic medium (pH ~12, adjusted with NaOH) to identify the isosbestic point and the wavelength of maximum difference (λ_max_diff).

  • Titration Setup: Place a known volume (e.g., 25 mL) of the phenol solution in a beaker with a calibrated pH probe and a micro-stir bar.

  • Data Collection: Place the solution in a spectrophotometer set to λ_max_diff. Add small, precise aliquots of the 0.1 M NaOH titrant. After each addition, allow the reading to stabilize, and record both the pH and the absorbance.

  • Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point. The pH at this half-equivalence point is the pKa of the phenol.

Protocol 2: Kinetic Analysis of O-Alkylation via HPLC

This protocol measures the initial reaction rate of phenoxide formation with an alkyl halide.

Rationale: By using a large excess of the alkylating agent and keeping the phenoxide concentration low, we can achieve pseudo-first-order kinetics. Monitoring the appearance of the ether product over time via High-Performance Liquid Chromatography (HPLC) allows for the calculation of the initial rate.

Step-by-Step Methodology:

  • Stock Solutions: Prepare 10 mM stock solutions of each phenol and a 1 M solution of methyl iodide in a suitable aprotic solvent (e.g., acetonitrile). Prepare a 10 mM solution of a suitable non-nucleophilic base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene) in the same solvent.

  • Reaction Initiation: In a temperature-controlled vial (e.g., 25 °C), combine the phenol stock solution (e.g., 1 mL) and the methyl iodide solution (e.g., 1 mL). The reaction is initiated by adding the DBU solution (e.g., 1 mL) at t=0.

  • Sampling: At timed intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a quenching solution (e.g., 950 µL of a dilute acid in the mobile phase) to stop the reaction.

  • HPLC Analysis: Inject the quenched samples onto a calibrated HPLC system (e.g., C18 column) and quantify the peak area of the resulting ether product.

  • Rate Calculation: Plot the concentration of the product versus time. The initial slope of this curve represents the initial reaction rate. Compare these rates across the different phenols.

Summary and Conclusion

2-Nitro-5-(trifluoromethoxy)phenol exhibits a distinct reactivity profile directly attributable to its substitution pattern.

  • High Acidity: The combined electron-withdrawing power of the ortho-nitro and meta-trifluoromethoxy groups makes it an exceptionally strong acid for a phenol, with a pKa estimated to be in the 5.5-6.0 range. This allows for deprotonation under mild basic conditions.

  • Low Nucleophilicity: The same electronic effects that stabilize the phenoxide anion also delocalize its negative charge, rendering it a very poor nucleophile in Sₙ2 reactions.

For synthetic chemists, this means that while 2-Nitro-5-(trifluoromethoxy)phenol is an excellent candidate for reactions requiring an acidic proton, its utility in forming ether linkages via Williamson synthesis is severely limited. Alternative strategies, such as copper- or palladium-catalyzed coupling reactions, may be necessary to achieve O-functionalization. This guide provides the foundational understanding and experimental frameworks necessary to effectively incorporate this valuable building block into advanced synthetic programs.

References

  • CUTM Courseware. (n.d.). Acidity of Substituted Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 22). Acidity of Phenols. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Acidity of Substituted Phenols. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Schlosser, M., & Rausis, T. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Angewandte Chemie International Edition, 41(4), 689-691. Retrieved from [Link]

  • YouTube. (2025, January 1). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Filo. (2025, November 10). Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Allen. (n.d.). Compare the acidic strength of o- and p- nitro phenols. Retrieved from [Link]

  • Scribd. (n.d.). Acidity Comparison of Nitro-Phenols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, February 26). Comparison of acidic strength of nitrophenols. Retrieved from [Link]

  • Quora. (2016, June 13). How 2 nitro phenol and 4 nitro phenol are differentiated?. Retrieved from [Link]

  • Williams, A. R. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 45(10), 1784-1795. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Copper-Mediated Fluorination of Aryl Halides. Journal of the American Chemical Society, 135(34), 12193-12196. Retrieved from [Link]

  • PubChem. (n.d.). 2-nitro-5-(trifluoromethyl)phenol. Retrieved from [Link]

  • Kass, S. R. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 2-Nitro-5-(trifluoromethoxy)phenol

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, field-proven safety and handling...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, field-proven safety and handling protocols for 2-Nitro-5-(trifluoromethoxy)phenol (CAS No. 402-17-5). The recommendations herein are synthesized from the known hazards of structurally similar nitrophenols and trifluoromethyl-substituted aromatics, establishing a robust framework for risk mitigation. Our primary objective is to empower you with the knowledge to handle this compound with confidence and precision, ensuring personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

2-Nitro-5-(trifluoromethoxy)phenol is a substituted nitrophenol. The presence of the nitro group (-NO₂) and the trifluoromethoxy group (-OCF₃) on the phenol backbone dictates its toxicological and chemical properties. Based on data from analogous compounds, a comprehensive risk assessment identifies the following primary hazards.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation. Direct contact can lead to redness and discomfort.[2][3]

  • Eye Damage: Causes serious eye irritation, with the potential for significant injury if not addressed immediately.[2][3]

  • Organ Toxicity: May cause damage to organs, such as the liver and kidneys, through prolonged or repeated exposure.

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][4]

Hazard Summary Table
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowed[5]
Skin IrritationGHS07WarningH315: Causes skin irritation[5]
Eye IrritationGHS07WarningH319: Causes serious eye irritation[5]
Specific Target Organ ToxicityGHS08WarningH373: May cause damage to organs through prolonged or repeated exposure

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. Each component is selected to counteract a specific hazard identified in our risk assessment.

Step-by-Step PPE Protocol
  • Respiratory Protection : When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of aerosolized particles. All weighing and transferring of the solid should ideally be performed within a fume hood to eliminate this risk.

  • Hand Protection : Phenolic compounds can readily penetrate standard laboratory gloves.[6] Therefore, double gloving is mandatory.

    • Inner Glove : A standard 4-mil nitrile glove.

    • Outer Glove : A chemical-resistant glove with extended cuffs. Butyl rubber or Viton™ gloves offer excellent protection against phenols.[7] For shorter duration tasks, two pairs of 4-mil or a single pair of 8-mil nitrile gloves can be used, but gloves must be changed immediately upon any sign of contamination or after no more than one hour of use.[6]

  • Eye and Face Protection : Chemical splash goggles are required at all times.[6] When there is a significant risk of splashing (e.g., during bulk transfers or solution preparation), a full-face shield must be worn over the goggles.[8][9]

  • Body Protection : A fully buttoned, long-sleeved lab coat is required. For tasks with a higher splash potential, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[7] Ensure shoes are fully enclosed.

Operational Plan: From Receipt to Disposal

Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and ensures procedural consistency.

Storage and Segregation

Upon receipt, inspect the container for damage. Store the compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[10][11] It should be segregated from incompatible materials, particularly strong oxidizing agents, strong bases, and acids.[2][12][13] The recommended storage temperature is room temperature, under an inert atmosphere.[5]

Step-by-Step Handling and Weighing Procedure
  • Designated Area : All work with 2-Nitro-5-(trifluoromethoxy)phenol must be conducted in a designated area within a certified chemical fume hood.[6]

  • Preparation : Before handling the compound, assemble all necessary equipment: spatulas, weigh paper or boats, secondary containers, and labeled waste bags.

  • Don PPE : Follow the detailed PPE protocol described in Section 2.

  • Weighing : Carefully transfer the desired amount of the solid using a spatula. Avoid pouring the powder, as this can generate dust.

  • Solution Preparation : If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

  • Post-Handling Decontamination : After use, decontaminate all non-disposable equipment with an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinsate as hazardous waste. Wipe down the work surface in the fume hood.

  • Doffing PPE : Remove PPE in the correct order (outer gloves, apron, face shield, inner gloves, lab coat, goggles, respirator) to prevent cross-contamination. Wash hands thoroughly with soap and water.

Emergency and Disposal Plan

Preparedness is key to managing unexpected events safely and effectively.

Spill Response Protocol

In the event of a spill, a calm and methodical response is critical.

Spill Response Workflow

SpillResponse Spill Spill Occurs Evacuate Evacuate & Alert Personnel Spill->Evacuate Immediate Action Assess Assess Spill Size & Hazards Evacuate->Assess DonPPE Don Spill-Response PPE (incl. Silver Shield® gloves, respirator) Assess->DonPPE Small & Manageable Contain Cover with Inert Absorbent (Sand, Soda Ash) DonPPE->Contain Collect Sweep into Labeled Hazardous Waste Container Contain->Collect Decon Decontaminate Area with Soap & Water Collect->Decon Dispose Dispose of Waste per Institutional Guidelines Decon->Dispose Report Report Incident to Safety Officer Dispose->Report

Caption: Workflow for responding to a solid chemical spill.

Detailed Spill Steps:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[13]

  • Assess : From a safe distance, assess the extent of the spill. For large spills, contact your institution's emergency response team.

  • Secure the Area : Restrict access to the spill area and ensure proper ventilation by keeping the fume hood running. Remove all ignition sources.[13]

  • Don PPE : Wear appropriate PPE, including a respirator and heavy-duty gloves (e.g., Viton® or Silver Shield®).[6]

  • Containment : For solid spills, gently cover the material with a dry, inert absorbent like sand, dry lime, or soda ash.[13] Do NOT use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep the absorbed material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.[11]

  • Decontamination : Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.

  • Disposal : Dispose of the sealed container and all contaminated materials according to institutional and local regulations.

First Aid Measures
  • Skin Contact : Speed is critical. Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 30 minutes.[8] A Phenol Exposure Kit containing Polyethylene Glycol (PEG 300 or 400) is highly recommended for decontamination.[7] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 20 minutes, holding the eyelids open.[8] Remove contact lenses if possible. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[10] Seek immediate medical attention.

Waste Disposal

All waste streams containing 2-Nitro-5-(trifluoromethoxy)phenol, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.[13]

  • Solid Waste : Place in a labeled, sealed container.

  • Liquid Waste : Collect in a compatible, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers : Triple-rinse with a suitable solvent, collecting the rinsate as hazardous liquid waste before disposing of the container.

References

  • Chemical Knowledge. Specification for storage and transport of o-nitrophenol.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Santa Cruz Biotechnology, Inc.Safety Data Sheet.
  • CDH Fine Chemical. o-NITRO PHENOL CAS NO 88-75-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Carl ROTH. Safety Data Sheet: 2-Nitrophenol.
  • CymitQuimica. Safety Data Sheet.
  • New Jersey Department of Health. HAZARD SUMMARY.
  • Fisher Scientific. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. 2 - SAFETY DATA SHEET.
  • Phenol Acetone Sector Group (PASG). for the SAFE USE of PHENOL.
  • ChemicalBook. 2-NITRO-5-(TRIFLUOROMETHYL)PHENOL | 402-17-5.
  • Duke University Occupational & Environmental Safety Office. Phenol Guideline.
  • MilliporeSigma. SAFETY DATA SHEET.
  • University of California, Berkeley, Environment, Health & Safety. Appendix P - Phenol First Aid Guide and PPE.
  • BenchChem. Personal protective equipment for handling 2'-Nitroflavone.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users.
  • Sigma-Aldrich. 2-Nitro-5-(trifluoromethyl)phenol.

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